Product packaging for 2,2,5,7,8-Pentamethyl-6-chromanol(Cat. No.:CAS No. 950-99-2)

2,2,5,7,8-Pentamethyl-6-chromanol

Katalognummer: B1683935
CAS-Nummer: 950-99-2
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: SEBPXHSZHLFWRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Chromanol has been used in trials studying the treatment of Prostate Cancer.
Androgen Antagonist APC-100 is an orally available, vitamin E derivative and androgen receptor (AR) antagonist with potential anti-oxidant, chemopreventative and antineoplastic activity. APC-100 binds to ARs in target tissues thereby inhibiting androgen-induced receptor activation and facilitating the formation of inactive complexes that cannot be translocated to the nucleus. By inhibiting the formation of the complex between androgen activated AR- and the AP1 transcription factor JunD, the expression of androgen-responsive genes are blocked. One of such gene is spermidine/spermine N1-acetyl transferase gene (SSAT) that is responsible for the breakdown of polyamines, which are produced in high levels by prostatic epithelial cells, into reactive oxygen species (ROS) that cause cellular damage. APC-100 may ultimately lead to an inhibition of growth in both AR-dependent and AR-independent prostate tumor cells.
APC-100 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O2 B1683935 2,2,5,7,8-Pentamethyl-6-chromanol CAS No. 950-99-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBPXHSZHLFWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241721
Record name Chromanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

950-99-2
Record name 2,2,5,7,8-Pentamethyl-6-chromanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13111
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 950-99-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chromanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,5,7,8-Pentamethyl-6-chromanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHROMANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G73627R36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

94 °C
Record name 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2,2,5,7,8-Pentamethyl-6-chromanol (CAS 950-99-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,5,7,8-Pentamethyl-6-chromanol (PMC), a synthetic analog of α-tocopherol (Vitamin E), is a potent antioxidant with significant research interest.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and biological activities, with a focus on its mechanisms of action in oncology and ophthalmology. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.

Physicochemical Properties

This compound is a solid, synthetic compound that serves as a model for α-tocopherol.[1][2] Its chemical structure features a chromanol ring with five methyl groups, which contributes to its notable antioxidant properties.[1]

PropertyValueSource
Molecular Formula C₁₄H₂₀O₂[1][2][3]
Molecular Weight 220.31 g/mol [3][4]
CAS Number 950-99-2[2][3]
Melting Point 89-91 °C[3][5][6][7]
94.0-94.5 °C[8]
162 °C[2]
Boiling Point 344.3 °C at 760 mmHg[2]
Density 1.034 g/cm³[2]
Solubility Soluble in DMSO, not in water.[1]
Appearance Solid[2][3]
InChI Key SEBPXHSZHLFWRL-UHFFFAOYSA-N[3][5]
SMILES Cc1c(C)c2OC(C)(C)CCc2c(C)c1O[3][5]

Synthesis

A common synthetic route to this compound involves the reaction of 2,3,6-trimethylhydroquinone with 3-methyl-2-buten-1-ol in the presence of a Lewis acid catalyst.[9]

Experimental Protocol: Synthesis of 2,2,5,7,8-pentamethylchroman-6-ol[10]
  • Suspend 248 g (1.86 mol) of anhydrous aluminum chloride in 850 ml of dry dichloromethane and cool to 5°C.

  • To this suspension, add 257 g (1.69 mol) of 2,3,6-trimethylhydroquinone.

  • Stir the mixture for 30 minutes.

  • Add 160 g (1.86 mol) of 3-methyl-2-buten-1-ol dropwise, maintaining the temperature between 5-10°C.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the mixture into ice-water.

  • Filter the resulting precipitate.

  • Extract the filtrate with dichloromethane.

  • Wash the organic phase with water until neutral.

  • Dry the organic phase over magnesium sulfate.

  • Evaporate the solvent.

  • Distill the residue at 140°C and 0.4 mbar to obtain the crude product.

  • Recrystallize the product from heptane to yield 2,2,5,7,8-pentamethylchroman-6-ol with a melting point of 85°-88° C.

G Synthesis Workflow for this compound cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification cluster_product Final Product 2,3,6-trimethylhydroquinone 2,3,6-trimethylhydroquinone Reaction Reaction in Dichloromethane 2,3,6-trimethylhydroquinone->Reaction 3-methyl-2-buten-1-ol 3-methyl-2-buten-1-ol 3-methyl-2-buten-1-ol->Reaction Anhydrous AlCl3 Anhydrous AlCl3 Anhydrous AlCl3->Reaction Catalyst Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation & Recrystallization Workup->Purification PMC This compound Purification->PMC

Synthesis Workflow

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, primarily stemming from its antioxidant and signaling modulation properties.

Antioxidant Activity

As a sterically hindered phenol, PMC is a potent free radical scavenger.[10] This activity is central to its protective effects against oxidative stress-induced cellular damage.[1][10]

In a model of age-related macular degeneration (AMD), PMC protects human RPE cells from damage induced by oxidized low-density lipoprotein (ox-LDL).[10][11] This protection is achieved by blocking the generation of reactive oxygen species (ROS), which in turn prevents the nuclear translocation of the transcription factor Nrf2.[10] The inhibition of Nrf2 translocation prevents the upregulation of antioxidant response elements (AREs), including heme oxygenase-1 (HMOX1) and NAD(P)H: quinone oxidoreductase (NQO1).[10]

G PMC's Protective Mechanism in RPE Cells ox-LDL ox-LDL ROS ROS ox-LDL->ROS Nrf2_translocation Nrf2 Nuclear Translocation ROS->Nrf2_translocation ARE_upregulation ARE Upregulation (HMOX1, NQO1) Nrf2_translocation->ARE_upregulation RPE_damage RPE Cell Damage ARE_upregulation->RPE_damage PMC PMC PMC->ROS Inhibits

PMC's Protective Mechanism in RPE Cells
Anti-cancer Activity

PMC has demonstrated potent anti-cancer activity against prostate cancer cell lines through the modulation of androgen receptor (AR) signaling.[2][12][13][14]

PMC acts as an androgen receptor antagonist.[4] It binds to the AR, inhibiting androgen-induced receptor activation.[4] This prevents the formation of the complex between the androgen-activated AR and the AP1 transcription factor JunD. Consequently, the expression of androgen-responsive genes, such as spermidine/spermine N1-acetyl transferase (SSAT), is blocked.[4] The downregulation of SSAT reduces the breakdown of polyamines into damaging reactive oxygen species.[4]

G PMC's Modulation of Androgen Receptor Signaling Androgen Androgen AR Androgen Receptor Androgen->AR AR_activation AR Activation AR->AR_activation AR_JunD_complex AR-JunD Complex Formation AR_activation->AR_JunD_complex SSAT_expression SSAT Gene Expression AR_JunD_complex->SSAT_expression Polyamine_catabolism Polyamine Catabolism & ROS Production SSAT_expression->Polyamine_catabolism Prostate_cancer_growth Prostate Cancer Cell Growth Polyamine_catabolism->Prostate_cancer_growth PMC PMC PMC->AR_activation Inhibits

PMC's Modulation of Androgen Receptor Signaling

Experimental Protocols

In Vitro RPE Cell Protection Assay[11]

This protocol describes a method to assess the protective effects of PMC against ox-LDL-induced cytotoxicity in human RPE cells.

  • Cell Culture: Culture primary human RPE (hRPE) or ARPE-19 cells at a density of 0.3 x 10⁶ cells/well in 6-well plates for 2 to 4 weeks.

  • Serum Starvation: Incubate the cells in serum-free medium overnight.

  • Treatment: Treat the cells with 200 µg/mL of oxidized LDL (ox-LDL) with or without 1.3 µM of PMC for 24 and 48 hours. Use DMSO alone as a vehicle control.

  • Analysis: Collect the conditioned media for cytotoxicity assays (e.g., LDH assay). Isolate RNA or protein lysates from the cell pellets for subsequent studies such as qRT-PCR for HMOX1 and NQO1 expression or Western blotting for HO-1 and NQO1 protein levels.

G Workflow for In Vitro RPE Cell Protection Assay Cell_Culture Culture hRPE or ARPE-19 cells Serum_Starvation Overnight Serum Starvation Cell_Culture->Serum_Starvation Treatment Treat with ox-LDL +/- PMC Serum_Starvation->Treatment Incubation Incubate for 24/48 hours Treatment->Incubation Data_Collection Collect Media & Cell Lysates Incubation->Data_Collection Analysis Cytotoxicity Assays (e.g., LDH) qRT-PCR & Western Blot Data_Collection->Analysis

In Vitro RPE Cell Protection Assay Workflow

Applications in Research and Drug Development

The unique biological activities of this compound make it a valuable tool in several areas of research and development:

  • Model Compound for Vitamin E Studies: Its structural similarity to α-tocopherol allows for controlled investigations into the mechanisms of vitamin E's antioxidant effects.[1]

  • Prostate Cancer Therapeutics: Its ability to modulate androgen receptor signaling has led to its investigation as a potential therapeutic agent for prostate cancer, including progression to clinical trials.[2][12]

  • Ophthalmology: Its protective effects on retinal pigment epithelial cells suggest its potential as a therapeutic strategy for dry age-related macular degeneration (AMD).[10][11]

  • Food Science: It is approved for use as a stabilizer in linear low-density polyethylene for food-contact applications.[4]

  • Analytical Chemistry: It is used as an internal standard for the quantification of α- and γ-tocopherol in biological samples by HPLC and GC/MS/MS.[6]

Conclusion

This compound is a multifaceted compound with significant potential in both basic research and clinical applications. Its well-defined antioxidant and signaling modulation properties, particularly in the context of cancer and degenerative eye diseases, warrant further investigation. This technical guide provides a foundational resource for scientists and researchers to explore the full therapeutic and research potential of this promising molecule.

References

2,2,5,7,8-Pentamethyl-6-chromanol: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,5,7,8-Pentamethyl-6-chromanol (PMC) is a synthetic analog of α-tocopherol (Vitamin E) that has garnered significant interest for its potent biological activities. This technical guide provides an in-depth overview of the core mechanisms of action of PMC, focusing on its antioxidant properties, its role as an androgen receptor antagonist, and its modulation of key signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-faceted mechanism of action, primarily centered around its potent antioxidant and signaling modulatory activities.

Antioxidant Activity and Modulation of the Nrf2/HO-1 Pathway

PMC is a potent antioxidant that protects cells from oxidative stress by scavenging free radicals.[1] A key mechanism underlying its antioxidant effect is the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. In response to oxidative stress, such as that induced by oxidized low-density lipoprotein (ox-LDL), PMC has been shown to prevent the nuclear translocation of Nrf2.[2] This, in turn, blocks the upregulation of downstream antioxidant response elements (AREs), including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase (NQO1).[2]

The protective effect of PMC against ox-LDL-induced cytotoxicity in human retinal pigment epithelial (RPE) cells is significantly attenuated by the knockdown of HMOX1, the gene encoding for HO-1, highlighting the critical role of this pathway in PMC's cytoprotective action.[2]

Androgen Receptor Antagonism

Beyond its antioxidant effects, PMC functions as a potent antagonist of the androgen receptor (AR).[3] This antiandrogenic activity is particularly relevant in the context of prostate cancer, where androgen signaling is a key driver of disease progression.[4] PMC competitively inhibits the binding of androgens to the AR, thereby preventing androgen-induced receptor activation and the subsequent transcription of androgen-responsive genes.[3] This leads to an inhibition of androgen-stimulated growth in prostate carcinoma cells.[3]

Inhibition of the NF-κB Pathway

PMC has also been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[5] The NF-κB signaling cascade is a critical regulator of inflammation, and its inhibition by PMC contributes to the compound's anti-inflammatory properties.[5] By scavenging free radicals, PMC can suppress the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines.[5]

Quantitative Data

The following tables summarize the key quantitative data associated with the mechanism of action of this compound.

Table 1: Androgen Receptor Antagonist Activity of this compound

ParameterValueCell LinesNotes
IC50 ~10 µMLNCaP, LAPC4Competitive binding assay against 1 nM R1881 (a synthetic androgen).

Data sourced from Thompson et al., Cancer Research.

Table 2: Modulation of Oxidized LDL-Induced Gene and Protein Expression by this compound in Human RPE Cells

BiomarkerTreatmentFold Change vs. Control
HMOX1 mRNA ox-LDL (24h)307.5 ± 25.2
ox-LDL + PMC (24h)26.2 ± 11.0
HO-1 Protein ox-LDL (24h)16.6 ± 1.8
ox-LDL + PMC (24h)Significantly reduced vs. ox-LDL
ox-LDL (48h)14.6 ± 1.9
ox-LDL + PMC (48h)Significantly reduced vs. ox-LDL

Data sourced from Chaudhary et al., Antioxidants.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound to the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • [3H]-R1881 (radiolabeled synthetic androgen)

  • Test compound (this compound)

  • Unlabeled R1881 (for standard curve)

  • TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and unlabeled R1881.

  • In assay tubes, combine the rat prostate cytosol, [3H]-R1881, and either the test compound or unlabeled R1881 at various concentrations.

  • Incubate the mixture to allow for competitive binding to the androgen receptor.

  • Separate the bound from the unbound radioligand using a method such as hydroxylapatite or dextran-coated charcoal.

  • Quantify the amount of bound [3H]-R1881 by adding scintillation fluid and measuring the radioactivity using a scintillation counter.

  • Generate a standard curve using the data from the unlabeled R1881.

  • Calculate the IC50 value for the test compound, which is the concentration that inhibits 50% of the specific binding of [3H]-R1881.

Western Blot for Heme Oxygenase-1 (HO-1) Expression

This protocol outlines the general steps for quantifying HO-1 protein expression in cell lysates.

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HO-1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins in the cell lysates by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for HO-1.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane to remove unbound secondary antibody.

  • Add a chemiluminescent substrate that reacts with HRP to produce light.

  • Capture the light signal using an imaging system to visualize the protein bands.

  • Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of HO-1.

NF-κB Luciferase Reporter Assay

This protocol describes a common method for measuring the activity of the NF-κB signaling pathway.[6][7][8]

Materials:

  • Cells transfected with a luciferase reporter construct driven by an NF-κB response element

  • Test compound (this compound)

  • NF-κB activating agent (e.g., TNF-α or PMA)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Plate the transfected cells in a multi-well plate.

  • Treat the cells with the test compound at various concentrations for a specified pre-incubation period.

  • Stimulate the cells with an NF-κB activating agent.

  • After the stimulation period, lyse the cells to release the luciferase enzyme.

  • Add a luciferase assay reagent containing the substrate luciferin.

  • Measure the luminescence produced by the enzymatic reaction using a luminometer.

  • A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the NF-κB-driven luciferase activity.

Signaling Pathways and Experimental Workflows

G Mechanism of Action of this compound (PMC) cluster_antioxidant Antioxidant & Nrf2/HO-1 Pathway cluster_ar Androgen Receptor Antagonism cluster_nfkb NF-κB Pathway Inhibition Oxidative Stress Oxidative Stress ROS ROS Oxidative Stress->ROS Nrf2 Nrf2 ROS->Nrf2 activates PMC_antiox PMC PMC_antiox->ROS scavenges PMC_antiox->Nrf2 inhibits nuclear translocation ARE Antioxidant Response Elements Nrf2->ARE translocates to nucleus & binds HO-1, NQO1 HO-1, NQO1, etc. ARE->HO-1, NQO1 upregulates Cellular Protection Cellular Protection HO-1, NQO1->Cellular Protection Androgens Androgens AR Androgen Receptor Androgens->AR binds & activates Gene Transcription Androgen-Responsive Gene Transcription AR->Gene Transcription promotes PMC_ar PMC PMC_ar->AR competitively binds & inhibits Cell Growth Prostate Cancer Cell Growth Gene Transcription->Cell Growth Inflammatory Stimuli Inflammatory Stimuli NF-kB Activation NF-κB Activation Inflammatory Stimuli->NF-kB Activation PMC_nfkb PMC PMC_nfkb->NF-kB Activation inhibits Pro-inflammatory Genes Pro-inflammatory Gene Expression NF-kB Activation->Pro-inflammatory Genes promotes Inflammation Inflammation Pro-inflammatory Genes->Inflammation

Figure 1: Overview of the primary signaling pathways modulated by this compound (PMC).

G Experimental Workflow: Androgen Receptor Competitive Binding Assay Start Start Prepare Reagents Prepare Serial Dilutions (PMC, [3H]-R1881, unlabeled R1881) Start->Prepare Reagents Incubation Incubate AR Source with Radioligand and Competitor Prepare Reagents->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis: Generate Standard Curve, Calculate IC50 Quantification->Analysis End End Analysis->End

Figure 2: A simplified workflow for determining the androgen receptor binding affinity of PMC.

G Experimental Workflow: Western Blot for HO-1 Expression Start Start Cell Lysis Prepare Cell Lysates Start->Cell Lysis SDS-PAGE Protein Separation (SDS-PAGE) Cell Lysis->SDS-PAGE Transfer Transfer to Membrane SDS-PAGE->Transfer Blocking Blocking Non-specific Sites Transfer->Blocking Primary Ab Incubation with Primary Antibody (anti-HO-1) Blocking->Primary Ab Secondary Ab Incubation with Secondary Antibody (HRP-conjugated) Primary Ab->Secondary Ab Detection Chemiluminescent Detection Secondary Ab->Detection Analysis Image Acquisition and Quantification Detection->Analysis End End Analysis->End

Figure 3: A generalized workflow for the quantification of HO-1 protein expression by Western blot.

References

2,2,5,7,8-Pentamethyl-6-chromanol: A Technical Guide to its Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the antioxidant activity of 2,2,5,7,8-pentamethyl-6-chromanol (PMC), a synthetic analog of α-tocopherol (Vitamin E). As a potent antioxidant, PMC effectively scavenges free radicals and protects against oxidative stress-induced cellular damage. This document details the core mechanisms of its antioxidant action, including the modulation of key signaling pathways such as the Nrf2/HO-1 axis. Furthermore, it presents available quantitative data on its cytoprotective effects and provides detailed experimental protocols for assessing its antioxidant capacity. This guide is intended to be a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this promising compound.

Introduction

This compound (PMC) is a synthetic organic compound that shares the core chromanol ring structure of the vitamin E family.[1][2] Its primary biological function is attributed to its potent antioxidant properties, acting as a scavenger of free radicals to mitigate cellular damage caused by oxidative stress.[2] This activity is largely conferred by the hydroxyl group on the chromanol ring and is enhanced by the specific arrangement of methyl groups.[2] As a synthetic analog, PMC offers the advantage of controlled studies without the natural variability of vitamin E isoforms.[2]

Quantitative Antioxidant Activity

One study investigated the protective effects of PMC against oxidized low-density lipoprotein (ox-LDL)-induced cytotoxicity in human retinal pigment epithelial (hRPE) cells. The results, as measured by the lactate dehydrogenase (LDH) assay, are summarized in the table below.

Treatment ConditionConcentrationDuration% Cell Death (Mean ± SD)Reference
Control-24hNot Reported[3]
ox-LDL200 µg/mL24h27.9 ± 0.8[3]
ox-LDL + PMC200 µg/mL24h17.2 ± 0.6[3]
Control-48hNot Reported[3]
ox-LDL200 µg/mL48h44.9 ± 1.3[3]
ox-LDL + PMC200 µg/mL48h8.6 ± 1.3[3]

Table 1: Cytoprotective Effect of PMC on ox-LDL-Treated hRPE Cells

Signaling Pathways Modulated by this compound

PMC exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response.

Nrf2/ARE Signaling Pathway

A key mechanism of PMC's protective action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. Under conditions of oxidative stress, PMC facilitates the nuclear translocation of Nrf2, which in turn upregulates the expression of downstream antioxidant enzymes like Heme Oxygenase-1 (HO-1).

Nrf2_Pathway Oxidative_Stress Oxidative Stress (e.g., ox-LDL) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces PMC This compound (PMC) PMC->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 activates transcription Cellular_Protection Cellular Protection HO1->Cellular_Protection leads to

Caption: Nrf2/ARE signaling pathway activated by PMC.

PI3K/Akt Signaling Pathway

While direct evidence for the modulation of the PI3K/Akt pathway by PMC is still emerging, this pathway is a crucial regulator of cell survival and is often influenced by antioxidant compounds. It is plausible that PMC's antioxidant activity could indirectly affect this pathway by mitigating oxidative stress-induced damage to its components.

PI3K_Akt_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK activate PI3K PI3K RTK->PI3K recruits & activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes PMC PMC (potential influence) PMC->PI3K mitigates oxidative stress on pathway

Caption: Potential influence of PMC on the PI3K/Akt pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to scavenge the stable DPPH free radical.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (or other suitable solvent)

    • This compound (Test Compound)

    • Ascorbic acid or Trolox (Positive Control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compound and the positive control in methanol.

    • To each well of the microplate, add a specific volume of the test compound or control solution (e.g., 100 µL).

    • Add a specific volume of the DPPH solution to each well (e.g., 100 µL).

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

    • A blank containing only the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

DPPH_Workflow Prep_Solutions Prepare DPPH & Test Compound Solutions Mix Mix in Microplate Prep_Solutions->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance (~517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

  • Reagents and Materials:

    • ABTS diammonium salt

    • Potassium persulfate

    • Methanol or ethanol

    • This compound (Test Compound)

    • Trolox (Positive Control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of ~0.70 at 734 nm.

    • Prepare a series of dilutions of the test compound and the positive control.

    • Add a small volume of the test compound or control solution to a larger volume of the diluted ABTS•+ solution and mix.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • A blank containing only the solvent and ABTS•+ solution is also measured.

    • The percentage of inhibition is calculated using a similar formula to the DPPH assay.

ABTS_Workflow Generate_ABTS Generate ABTS•+ Radical Solution Dilute_ABTS Dilute ABTS•+ to working concentration Generate_ABTS->Dilute_ABTS Mix_Reactants Mix with Test Compound Dilute_ABTS->Mix_Reactants Incubate_Measure Incubate & Measure Absorbance (734 nm) Mix_Reactants->Incubate_Measure Calculate_Inhibition Calculate % Inhibition Incubate_Measure->Calculate_Inhibition

Caption: Workflow for the ABTS radical cation decolorization assay.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

  • Reagents and Materials:

    • Thiobarbituric acid (TBA)

    • Trichloroacetic acid (TCA)

    • Hydrochloric acid (HCl)

    • Tissue homogenate or lipid-rich sample

    • This compound (Test Compound)

    • Water bath

    • Spectrophotometer or microplate reader

  • Procedure:

    • Induce lipid peroxidation in the sample (e.g., using an iron-ascorbate system).

    • Add the test compound at various concentrations to the sample before or after inducing peroxidation.

    • Stop the reaction by adding a solution of TCA.

    • Add TBA reagent to the mixture.

    • Heat the samples in a boiling water bath for a specific time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct (a pink chromogen).

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at approximately 532 nm.

    • The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with the test compound to that of the untreated (peroxidized) control.

TBARS_Workflow Induce_Peroxidation Induce Lipid Peroxidation in Sample Add_Compound Add Test Compound Induce_Peroxidation->Add_Compound Stop_Reaction Stop Reaction (add TCA) Add_Compound->Stop_Reaction Add_TBA Add TBA Reagent Stop_Reaction->Add_TBA Heat Heat Samples (e.g., 95°C) Add_TBA->Heat Measure_Absorbance Measure Absorbance (~532 nm) Heat->Measure_Absorbance

Caption: Workflow for the TBARS lipid peroxidation assay.

Conclusion

This compound demonstrates significant antioxidant activity, primarily through free radical scavenging and the modulation of intracellular antioxidant defense pathways like Nrf2/HO-1. The available data underscores its potential as a cytoprotective agent against oxidative stress. While further studies are needed to quantify its antioxidant capacity using standardized assays like DPPH and ABTS, the existing evidence strongly supports its role as a valuable compound for research in areas where oxidative stress is a key pathological factor. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this potent antioxidant.

References

2,2,5,7,8-Pentamethyl-6-chromanol: A Technical Whitepaper on a Potent Vitamin E Analog

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,7,8-Pentamethyl-6-chromanol (PMC) is a synthetic analog of alpha-tocopherol, the most biologically active form of Vitamin E.[1] It comprises the chromanol ring structure responsible for the antioxidant properties of Vitamin E but lacks the phytyl tail, which influences its lipophilicity and distribution within biological tissues.[2] This structural modification makes PMC a valuable tool for in vitro studies due to its improved solubility characteristics compared to its parent compound.[2] PMC exhibits a range of biological activities, including potent antioxidant, anti-inflammatory, and anti-cancer effects, making it a compound of significant interest in drug discovery and development.[1][3] This technical guide provides a comprehensive overview of PMC, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C14H20O2[1]
Molecular Weight 220.31 g/mol [4]
CAS Number 950-99-2[5]
Appearance Solid[5]
Melting Point 162 °C[5]
Boiling Point 344.3 °C at 760 mmHg[5]
Solubility Soluble in DMSO, not in water[1]
Synonyms PMC, 6-Hydroxy-2,2,5,7,8-pentamethylchroman, APC-100[5]

Biological Activities and Mechanisms of Action

PMC's biological activities are multifaceted, extending beyond simple antioxidant effects to include the modulation of key cellular signaling pathways.

Antioxidant Activity

As a hindered phenol, PMC is a potent free radical scavenger.[6] Its primary antioxidant mechanism involves the donation of a hydrogen atom from the hydroxyl group on the chromanol ring to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like lipids and proteins.[2][6] Studies have demonstrated its ability to mitigate oxidative stress induced by various stimuli.[6]

Modulation of the Nrf2/ARE Signaling Pathway

In the context of cellular protection against oxidative stress, PMC has been shown to influence the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[6][7] Under conditions of oxidative stress, such as that induced by oxidized low-density lipoprotein (ox-LDL), PMC can prevent the upregulation of stress-responsive genes like heme oxygenase-1 (HMOX1/HO-1) and NAD(P)H: quinone oxidoreductase (NQO1).[6][7] This effect is achieved by blocking ROS generation, which in turn inhibits the nuclear translocation of Nrf2, a key transcription factor for these antioxidant genes.[6][7]

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cell Cellular Response ox-LDL ox-LDL ROS ROS Generation ox-LDL->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 destabilizes Damage Cellular Damage ROS->Damage Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to HMOX1_NQO1 HMOX1, NQO1 Upregulation ARE->HMOX1_NQO1 activates transcription of Protection Cellular Protection HMOX1_NQO1->Protection PMC PMC PMC->ROS inhibits AR_Signaling cluster_stimulation Androgen Stimulation cluster_cell_ar Prostate Cancer Cell Androgen Androgen (e.g., R1881) AR Androgen Receptor (AR) Androgen->AR binds to AR_Androgen Activated AR Complex AR->AR_Androgen Nucleus Nucleus AR_Androgen->Nucleus translocates to ARE_AR AR binding to Androgen Response Element Nucleus->ARE_AR Gene_Expression Androgen-Responsive Gene Expression ARE_AR->Gene_Expression induces Cell_Growth Cell Growth and Proliferation Gene_Expression->Cell_Growth PMC PMC PMC->AR antagonizes Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Incubation cluster_analysis Analysis and Data Collection Cell_Culture Cell Culture (e.g., hRPE cells) Treatment_Groups Control PMC alone Inducer alone PMC + Inducer Cell_Culture->Treatment_Groups Inducer Inducer of Stress/Damage (e.g., ox-LDL) Inducer->Treatment_Groups:i Inducer->Treatment_Groups:pi PMC_Prep Preparation of PMC (various concentrations) PMC_Prep->Treatment_Groups:p PMC_Prep->Treatment_Groups:pi Incubation Incubation (e.g., 24-48 hours) Treatment_Groups->Incubation Cytotoxicity Cytotoxicity Assay (e.g., LDH) Incubation->Cytotoxicity Viability Cell Viability Assay (e.g., MTT) Incubation->Viability ROS_Measurement ROS Measurement Incubation->ROS_Measurement Western_Blot Western Blot (e.g., for Nrf2, HO-1) Incubation->Western_Blot Data_Analysis Data Analysis Cytotoxicity->Data_Analysis Viability->Data_Analysis ROS_Measurement->Data_Analysis Western_Blot->Data_Analysis

References

Synthesis of 2,2,5,7,8-Pentamethyl-6-chromanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,2,5,7,8-pentamethyl-6-chromanol, a potent antioxidant and the core structure of the vitamin E analog, Trolox. This document details established synthetic methodologies, presents key quantitative data in a comparative format, and outlines the compound's role in mitigating oxidative stress through relevant signaling pathways.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several distinct routes. Two prominent and well-documented methods are presented below, each utilizing different starting materials and catalytic systems.

Method 1: Friedel-Crafts Alkylation of 2,3,6-Trimethylhydroquinone

This widely cited method involves the reaction of 2,3,6-trimethylhydroquinone with 3-methyl-2-buten-1-ol in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.[1] The reaction proceeds via a Friedel-Crafts alkylation followed by an intramolecular cyclization to form the chromanol ring system.

Method 2: Reaction of 2,3,5-Trimethylphenol with Isoprene

An alternative approach involves the condensation of 2,3,5-trimethylphenol with isoprene, catalyzed by zinc chloride in acetic acid.[2] This method also relies on a Friedel-Crafts type reaction to achieve the desired chroman structure.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the two primary synthesis methods described.

Parameter Method 1: From 2,3,6-Trimethylhydroquinone Method 2: From 2,3,5-Trimethylphenol
Primary Reactants 2,3,6-Trimethylhydroquinone, 3-Methyl-2-buten-1-ol2,3,5-Trimethylphenol, Isoprene
Catalyst Anhydrous Aluminum ChlorideFused Zinc Chloride
Solvent DichloromethaneAcetic Acid
Reaction Temperature 5-10°C (addition), then Room TemperatureRoom Temperature, then Reflux
Reaction Time Overnight22 hours (14h at RT, 8h at reflux)
Reported Yield Not explicitly stated as a percentage, but 153.3 g product from 257 g starting material.49%
Purification Method Distillation and Recrystallization from heptaneDistillation
Physical and Spectroscopic Data for this compound
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
Melting Point 85-88 °C[1], 89-91 °C[3]
Boiling Point 140 °C at 0.4 mbar[1], 82-96 °C at 0.48 mbar[2]
Appearance Solid[3][4]
¹H NMR (CDCl₃, 400 MHz) δ=1.30 (6H, s, 2×CH₃), 1.78 (2H, t, J=7 Hz, CH₂), 2.07 (3H, s, CH₃), 2.15 (3H, s, CH₃), 2.19 (3H, s, CH₃), 2.59 (2H, t, J=7 Hz, CH₂), 6.54 (1H, s, aromatic H)[2]
¹³C NMR (CDCl₃, 400 MHz) δ=11.42 (CH₃), 18.91 (CH₃), 19.84 (CH₃), 20.49 (CH₂), 26.97 (2×CH₃), 32.79 (CH₃), 73.10 (C(CH₃)₂), 116.67 (Ar-C), 122.03 (Ar-C), 122.29 (Ar-C), 133.44 (Ar-C), 134.70 (Ar-C), 151.72 (Ar-C)[2]
Mass Spec (GC/MS) m/z=204(100), 189(14), 149 (91)[2]

Experimental Protocols

Detailed Protocol for Method 1

Materials:

  • 2,3,6-trimethylhydroquinone (1.69 mol, 257 g)[1]

  • Anhydrous aluminum chloride (1.86 mol, 248 g)[1]

  • Dry dichloromethane (850 ml)[1]

  • 3-methyl-2-buten-1-ol (1.86 mol, 160 g)[1]

  • Ice-water

  • Magnesium sulfate

Procedure:

  • A suspension of anhydrous aluminum chloride in dry dichloromethane is prepared in a suitable reaction vessel and cooled to 5°C.[1]

  • 2,3,6-trimethylhydroquinone is introduced into the suspension.[1]

  • The mixture is stirred for 30 minutes.[1]

  • 3-methyl-2-buten-1-ol is added dropwise, maintaining the temperature between 5-10°C.[1]

  • The reaction mixture is stirred at room temperature overnight.[1]

  • The mixture is then poured into ice-water, and the resulting precipitate is filtered off.[1]

  • The filtrate is extracted with dichloromethane.[1]

  • The organic phase is washed with water until neutral, dried over magnesium sulfate, and evaporated.[1]

  • The residue is distilled at 140°C and 0.4 mbar to yield the crude product.[1]

  • The main fraction is recrystallized from heptane to afford pure this compound.[1]

Detailed Protocol for Method 2

Materials:

  • 2,3,5-Trimethylphenol (0.367 moles, 50.03 g)[2]

  • Isoprene (0.368 moles, 25.09 g)[2]

  • Fused zinc chloride (0.044 moles, 5.94 g)[2]

  • Anhydrous acetic acid (47 ml)[2]

  • Pentane

  • Claisen's alkali

  • Calcium chloride

Procedure:

  • 2,3,5-Trimethylphenol, isoprene, and fused zinc chloride are stirred with anhydrous acetic acid for 14 hours at room temperature.[2]

  • The cloudy red mixture is gradually heated until it becomes clear.[2]

  • The reaction mixture is refluxed for 8 hours, during which it turns black, and then cooled to room temperature.[2]

  • The mixture is poured into 250 ml of water, and the separated black oil is collected.[2]

  • The aqueous layer is extracted with pentane (3 x 200 ml).[2]

  • The combined organic phases are washed with Claisen's alkali (2 x 150 ml), water (3 x 250 ml), and brine (2 x 200 ml).[2]

  • The organic phase is dried over CaCl₂ and evaporated under reduced pressure to yield a brown oil.[2]

  • The crude product is distilled at 82-96°C and 0.48 mbar to afford the final product as a pale yellow liquid.[2]

Visualization of Workflows and Pathways

To further elucidate the synthetic processes and the biological role of this compound, the following diagrams are provided.

Synthesis_Method_1 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2,3,6-Trimethylhydroquinone 2,3,6-Trimethylhydroquinone Reaction 3-Methyl-2-buten-1-ol 3-Methyl-2-buten-1-ol AlCl3 Anhydrous AlCl3 DCM Dichloromethane Temp 5-10°C, then RT Time Overnight Quench Ice-Water Quench Extract DCM Extraction Quench->Extract Wash Wash & Dry Extract->Wash Distill Distillation Wash->Distill Recrystallize Recrystallization Distill->Recrystallize Product This compound Recrystallize->Product Reaction->Quench Friedel-Crafts Alkylation & Cyclization

Caption: Experimental workflow for the synthesis of this compound via Method 1.

Synthesis_Method_2 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2,3,5-Trimethylphenol 2,3,5-Trimethylphenol Reaction Isoprene Isoprene ZnCl2 Fused ZnCl2 AcOH Acetic Acid Temp RT, then Reflux Time 22 hours Quench Water Quench Extract Pentane Extraction Quench->Extract Wash Alkaline & Water Wash Extract->Wash Dry Drying & Evaporation Wash->Dry Distill Distillation Dry->Distill Product This compound Distill->Product Reaction->Quench Condensation

Caption: Experimental workflow for the synthesis of this compound via Method 2.

Biological Activity and Signaling Pathway

This compound (PMC) is not only a synthetic target but also a molecule of significant biological interest due to its antioxidant properties.[5] It is the antioxidant moiety of vitamin E and has been shown to protect cells from oxidative damage.[5][6] One key mechanism of its protective action involves the modulation of the Nrf2 signaling pathway.[6]

In response to oxidative stress, such as that induced by oxidized low-density lipoprotein (ox-LDL), cells can upregulate a defensive antioxidant response.[6] This is often mediated by the transcription factor Nrf2. PMC has been shown to block the generation of reactive oxygen species (ROS), which in turn prevents the nuclear translocation of Nrf2.[6] This blockade ultimately inhibits the upregulation of antioxidant response elements (AREs), including heme oxygenase-1 (HMOX1) and NAD(P)H: quinone oxidoreductase (NQO1).[6] This suggests that PMC's protective effect stems from its direct radical-scavenging activity, which alleviates the initial oxidative burden and prevents the downstream cellular stress response.

Signaling_Pathway oxLDL Oxidized LDL ROS ROS Generation oxLDL->ROS Nrf2_translocation Nrf2 Nuclear Translocation ROS->Nrf2_translocation ARE_Upregulation Upregulation of Antioxidant Response Elements (HMOX1, NQO1) Nrf2_translocation->ARE_Upregulation Cell_Damage RPE Cell Damage ARE_Upregulation->Cell_Damage PMC This compound (PMC) PMC->ROS Blocks

Caption: Protective mechanism of PMC against ox-LDL-induced oxidative stress in retinal pigment epithelial cells.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2,2,5,7,8-Pentamethyl-6-chromanol

This technical guide provides a comprehensive overview of this compound (PMC), a synthetic analog of α-tocopherol (Vitamin E). It details its chemical properties, biological activities, and mechanisms of action, with a focus on its applications in research and drug development. This document is intended to serve as a valuable resource for professionals engaged in antioxidant research, cancer biology, and pharmacology.

Core Properties of this compound

This compound, also known as PMC, is the antioxidant moiety of vitamin E.[1][2] It is a synthetic compound that serves as a model for alpha-tocopherol, the most abundant form of vitamin E.[3] Its structure consists of a chromane ring with five methyl groups, which contributes to its potent antioxidant capacity.[3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₄H₂₀O₂[3][4]
Molecular Weight 220.31 g/mol [3][5]
Exact Mass 220.14633 u[3]
CAS Number 950-99-2[3][4]
Melting Point 89-91 °C[4]
Boiling Point 344.3°C at 760 mmHg[4]
Density 1.034 g/cm³[4]
Solubility Soluble in DMSO, not in water[3]
LogP 3.42100[4]

Biological Activity and Mechanisms of Action

PMC exhibits significant biological activities, primarily as a potent antioxidant and as a modulator of androgen receptor signaling. These dual functions make it a compound of interest in various therapeutic areas, including diseases associated with oxidative stress and hormone-dependent cancers.

Antioxidant Activity

As a hindered phenol antioxidant, PMC effectively scavenges free radicals, thereby protecting cells from oxidative damage.[6] This is the primary mechanism behind its protective effects against conditions related to oxidative stress.

The antioxidant mechanism of PMC involves the blockade of reactive oxygen species (ROS) generation. This, in turn, prevents the nuclear translocation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor in the cellular antioxidant response.[6] By inhibiting Nrf2 activation, PMC prevents the upregulation of antioxidant response elements (AREs), including heme oxygenase-1 (HMOX1) and NAD(P)H:quinone oxidoreductase (NQO1).[7]

Antioxidant_Pathway ROS ROS Generation Nrf2_Activation Nrf2 Nuclear Translocation ROS->Nrf2_Activation Cell_Damage Cell Damage ROS->Cell_Damage PMC This compound (PMC) PMC->ROS Inhibits ARE_Upregulation Upregulation of Antioxidant Response Elements (HMOX1, NQO1) Nrf2_Activation->ARE_Upregulation Cell_Protection Cellular Protection ARE_Upregulation->Cell_Protection

Caption: PMC's antioxidant signaling pathway.

Anti-Androgen and Anti-Cancer Activity

PMC has demonstrated potent anti-cancer activity, particularly against prostate cancer cell lines.[1][2] This activity is attributed to its ability to modulate androgen receptor (AR) signaling, a critical pathway in the progression of prostate cancer.[1][8] By acting as an anti-androgen, PMC can inhibit androgen-induced activation of the AR, thereby hindering cancer cell growth.[3] A phase 1/2a clinical trial has been conducted to evaluate the efficacy of PMC (referred to as APC-100) in men with advanced prostate cancer.[8]

Anti_Androgen_Pathway AR Androgen Receptor (AR) AR_Activation AR Activation & Nuclear Translocation AR->AR_Activation PMC This compound (PMC) PMC->AR Inhibits Gene_Transcription Gene Transcription (PSA, etc.) AR_Activation->Gene_Transcription Tumor_Growth Prostate Cancer Cell Growth Gene_Transcription->Tumor_Growth

Caption: PMC's anti-androgen signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its chemical synthesis and a representative in vitro assay.

Chemical Synthesis of this compound

Objective: To synthesize 2,2,5,7,8-pentamethylchroman-6-ol.

Materials:

  • 2,3,6-trimethylhydroquinone

  • Anhydrous aluminum chloride

  • Dry dichloromethane

  • 3-methyl-2-buten-1-ol

  • Ice-water

  • Magnesium sulfate

  • Heptane

Procedure:

  • Introduce 257 g (1.69 mol) of 2,3,6-trimethylhydroquinone into a suspension of 248 g (1.86 mol) of anhydrous aluminum chloride in 850 ml of dry dichloromethane at 5°C.[9]

  • Stir the mixture for 30 minutes.[9]

  • Add 160 g (1.86 mol) of 3-methyl-2-buten-1-ol dropwise at a temperature of 5°-10°C.[9]

  • Stir the mixture at room temperature overnight.[9]

  • Pour the reaction mixture into ice-water.[9]

  • Filter the precipitate and extract the filtrate with dichloromethane.[9]

  • Wash the organic phase with water until neutral, then dry over magnesium sulfate and evaporate the solvent.[9]

  • Distill the residue to obtain the main fraction of the title compound at 140°C and 0.4 mbar.[9]

  • Recrystallize the product from heptane to yield 2,2,5,7,8-pentamethylchroman-6-ol with a melting point of 85°-88°C.[9]

In Vitro Antioxidant Activity Assay (ROS Scavenging)

Objective: To evaluate the ability of PMC to protect human Retinal Pigment Epithelial (RPE) cells from oxidized low-density lipoprotein (ox-LDL)-induced cytotoxicity by measuring ROS generation.

Materials:

  • Human RPE cells

  • Cell culture medium

  • Oxidized low-density lipoprotein (ox-LDL)

  • This compound (PMC)

  • Cell-permeable fluorescent probe for ROS (e.g., DCFDA)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Culture human RPE cells in appropriate media until they reach the desired confluency.

  • Treatment:

    • Pre-treat the cells with varying concentrations of PMC for a specified period (e.g., 24 hours).

    • Induce oxidative stress by adding ox-LDL to the cell culture medium.

    • Include control groups: untreated cells, cells treated with ox-LDL only, and cells treated with PMC only.

  • ROS Detection:

    • After the treatment period, wash the cells and incubate them with a cell-permeable fluorescent probe for ROS (e.g., DCFDA) according to the manufacturer's instructions.

    • This probe becomes fluorescent upon oxidation by ROS.

  • Quantification:

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

    • A decrease in fluorescence in PMC-treated cells compared to ox-LDL only treated cells indicates a reduction in ROS levels and thus, antioxidant activity.[6]

Experimental_Workflow A 1. Culture Human RPE Cells B 2. Pre-treat cells with PMC A->B C 3. Induce Oxidative Stress with ox-LDL B->C D 4. Incubate with ROS-sensitive fluorescent probe C->D E 5. Measure Fluorescence Intensity D->E F 6. Analyze Data: Compare treated vs. control E->F

Caption: Workflow for in vitro antioxidant assay.

Conclusion

This compound is a multifaceted compound with significant potential in both research and therapeutic applications. Its well-characterized antioxidant properties, coupled with its emerging role as an anti-androgen, make it a valuable tool for studying cellular signaling pathways and a promising candidate for drug development, particularly in the fields of oxidative stress-related diseases and oncology. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists to further explore the utility of this compound.

References

A Technical Guide to 2,2,5,7,8-Pentamethyl-6-chromanol: Solubility, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and biological relevance of 2,2,5,7,8-Pentamethyl-6-chromanol, a key synthetic analog of α-tocopherol (Vitamin E). This document focuses on its solubility characteristics in common laboratory solvents, outlines experimental protocols for its use, and visualizes its role in significant signaling pathways.

Core Physicochemical Properties and Solubility

This compound is a synthetic compound that serves as a crucial model for studying the biological effects of Vitamin E. It possesses the characteristic chromanol ring structure which is central to the antioxidant activity of tocopherols.

Solubility Data

The solubility of a compound is a critical parameter in drug discovery and development, influencing its formulation, delivery, and bioavailability. This compound exhibits distinct solubility properties in polar and non-polar solvents. It is readily soluble in dimethyl sulfoxide (DMSO) but is reported to be insoluble in water[1].

SolventSolubilityMolar Concentration (at max solubility)
DMSO 250 mg/mL[2][3]1134.76 mM[2][3]
Water Not Soluble[1]Not Applicable

This data is compiled from publicly available safety data sheets and product information.

Experimental Protocols

The following section details a generalized protocol for the preparation of this compound solutions for in vitro and in vivo studies.

Preparation of Stock Solutions in DMSO

Due to its high solubility, DMSO is the recommended solvent for preparing stock solutions of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution, add the appropriate volume of DMSO to the weighed powder).

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication for 5-10 minutes can be beneficial[3][4]. Gentle heating to 37°C may also aid in solubilization[2][5].

  • Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage (months to years), it is recommended to store the aliquots at -20°C or -80°C[2][6].

Note: When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Biological Activity and Signaling Pathways

This compound is recognized for its potent antioxidant properties and its ability to modulate cellular signaling pathways, particularly the androgen receptor (AR) signaling pathway, which is implicated in prostate cancer[2][3][6].

Modulation of Androgen Receptor Signaling

The compound has been shown to act as an antagonist to the androgen receptor. This activity is crucial for its anti-cancer effects in prostate cancer cell lines.

AR_Signaling_Modulation cluster_cell Prostate Cancer Cell Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds and Activates ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus and Binds DNA PMC 2,2,5,7,8-Pentamethyl- 6-chromanol (PMC) PMC->AR Inhibits Binding Gene_Expression Target Gene Expression ARE->Gene_Expression Promotes Cell_Growth Cell Proliferation and Survival Gene_Expression->Cell_Growth Leads to

Caption: Modulation of Androgen Receptor (AR) signaling by this compound (PMC).

Experimental Workflow for Assessing Bioactivity

The following diagram outlines a typical experimental workflow to investigate the biological effects of this compound on cancer cells.

Experimental_Workflow cluster_workflow Bioactivity Assessment Workflow A Prepare PMC Stock Solution in DMSO C Treat Cells with Varying PMC Concentrations A->C B Culture Prostate Cancer Cells B->C D Incubate for Defined Time Period C->D E Assess Cell Viability (e.g., MTT Assay) D->E F Analyze Gene/Protein Expression (e.g., qPCR/Western Blot) D->F G Data Analysis and Interpretation E->G F->G

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2,5,7,8-Pentamethyl-6-chromanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the melting and boiling points of 2,2,5,7,8-Pentamethyl-6-chromanol, a significant derivative of the chromanol ring system. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

This compound, also known as the antioxidant moiety of vitamin E (α-tocopherol), is a solid compound at room temperature.[1] There is some variation in the reported melting point values across different sources, which is not uncommon for organic compounds and can depend on the purity of the sample and the experimental conditions under which the measurement was taken.[2] The boiling point has been reported at standard atmospheric pressure.

Table 1: Physical Properties of this compound

Physical PropertyValueSource
Melting Point89-91 °C (lit.)[3][4]
162 °C[1]
Boiling Point344.3 °C at 760 mmHg[1]

Experimental Protocols

While specific experimental details for the determination of the physical properties of this compound are not extensively detailed in the provided literature, a general methodology for determining the melting and boiling points of organic solids can be described.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[5] A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0 °C.[5] Impurities tend to depress the melting point and broaden the melting range.[5]

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.[5][6]

  • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5]

  • The assembly is placed in a heating bath (e.g., an oil bath) or a melting point apparatus.[5]

  • The sample is heated slowly and steadily, with constant stirring of the bath to ensure uniform temperature distribution.[5]

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid sample has completely liquefied is recorded as the end of the melting range.

Determination of Boiling Point (Siwoloboff Method)

For high-boiling-point solids like this compound, a micro-scale method is often employed.

Methodology:

  • A small amount of the substance is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

  • The fusion tube is attached to a thermometer and heated in a suitable heating bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • The heating is stopped, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Biological Context and Signaling

This compound is recognized for its biological activity, primarily as the antioxidant component of vitamin E.[1][7] It has demonstrated potent modulation of the androgen receptor (AR) signaling pathway and exhibits anti-cancer properties against prostate cancer cell lines.[1][7] Furthermore, its antioxidant capabilities are linked to the inhibition of the NF-κB pathway, which plays a role in mitigating CCl4-induced hepatotoxicity in mouse models.[7]

logical_relationship cluster_0 Vitamin E (α-tocopherol) cluster_1 Core Moiety cluster_2 Biological Activity Vitamin_E Vitamin E (α-tocopherol) PMC This compound (PMC) Vitamin_E->PMC is the antioxidant moiety of AR_Signaling Androgen Receptor (AR) Signaling Modulation PMC->AR_Signaling exhibits NF_kB_Inhibition NF-κB Pathway Inhibition PMC->NF_kB_Inhibition exhibits

Caption: Relationship of PMC to Vitamin E and its biological activities.

References

Methodological & Application

Application Notes and Protocols for 2,2,5,7,8-Pentamethyl-6-chromanol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,7,8-Pentamethyl-6-chromanol (PMC), also known as PMCol, is the antioxidant moiety of vitamin E (α-tocopherol).[1][2][3][4] It is a potent, sterically hindered phenol antioxidant that is increasingly utilized in cell culture studies to investigate cellular responses to oxidative stress and for its potential therapeutic properties. PMC has been shown to possess anti-cancer and cytoprotective activities.[2][5][6] Its mechanism of action primarily involves scavenging free radicals and modulating key signaling pathways, such as the Nrf2/HO-1 and androgen receptor (AR) pathways.[1][5][6][7] These application notes provide detailed protocols for the use of PMC in cell culture, summarize key quantitative data, and illustrate relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data from various cell culture experiments using this compound.

Table 1: Effective Concentrations of PMC in Different Cell Lines and Assays

Cell LineAssayEffective ConcentrationTreatment DurationOutcomeReference
Human Retinal Pigment Epithelial (hRPE) cellsCytotoxicity Assay (LDH)1.3 µM24h & 48hProtection against ox-LDL-induced cell death[5]
Human Retinal Pigment Epithelial (hRPE) cellsROS Measurement1.3 µMNot SpecifiedSignificant reduction of ox-LDL-induced ROS levels[5]
Human Prostate Carcinoma (LNCaP) cellsAR Binding Competition Assay~10 µM (IC50)Not SpecifiedPotent antiandrogen activity against 1 nM R1881[7]
Human Prostate Carcinoma (LNCaP) cellsProstate-Specific Antigen (PSA) Release30 µM5 days80-100% inhibition of androgen-induced PSA release[7]
NeutrophilsRespiratory Burst & Migration4-12 µM90 minInhibition of fMLP, PMA, or LTB4-induced responses[1]

Table 2: Effects of PMC on Gene and Protein Expression

Cell LineTargetTreatmentFold Change (vs. Control)Time PointReference
hRPE cellsHO-1 (protein)ox-LDL (200 µg/mL)↑ 16.6 ± 1.824h[5]
hRPE cellsHO-1 (protein)ox-LDL (200 µg/mL) + PMC (1.3 µM)↓ Significantly reduced vs. ox-LDL alone24h[5]
hRPE cellsHO-1 (protein)ox-LDL (200 µg/mL)↑ 14.6 ± 1.948h[5]
hRPE cellsNQO1 (protein)ox-LDL (200 µg/mL)↑ 2.7 ± 0.124h[5]
hRPE cellsNQO1 (protein)ox-LDL (200 µg/mL) + PMC (1.3 µM)↓ 1.3 ± 0.4 (vs. control)24h[5]
hRPE cellsNQO1 (protein)ox-LDL (200 µg/mL)↑ 3.3 ± 0.548h[5]
LNCaP cellsAndrogen Receptor (AR) (protein)PMC (30 µM)No significant change5 days[7]

Experimental Protocols

Protocol 1: Preparation of PMC Stock and Working Solutions

  • Reconstitution of Lyophilized PMC : PMC is typically supplied as a lyophilized powder. To prepare a high-concentration stock solution, dissolve the powder in a suitable organic solvent such as DMSO.[3] For example, to prepare a 10 mM stock solution, dissolve 2.203 mg of PMC (MW: 220.31 g/mol ) in 1 mL of DMSO.

  • Storage of Stock Solution : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

  • Preparation of Working Solution : On the day of the experiment, dilute the stock solution to the desired final concentration using the appropriate cell culture medium. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment using the same final concentration of the solvent.

Protocol 2: Assessment of PMC Cytotoxicity and Protective Effects

This protocol is based on the methodology used to assess the protective effects of PMC against oxidized low-density lipoprotein (ox-LDL)-induced cytotoxicity in human Retinal Pigment Epithelial (hRPE) cells.[5]

  • Cell Seeding : Seed hRPE cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.

  • Treatment :

    • Control Group : Treat cells with serum-free culture medium.

    • Vehicle Control Group : Treat cells with serum-free medium containing the same concentration of DMSO used for the PMC treatment.

    • PMC Alone Group : Treat cells with serum-free medium containing the desired concentration of PMC (e.g., 1.3 µM).

    • Oxidative Stress Group : Treat cells with serum-free medium containing the inducing agent (e.g., 200 µg/mL ox-LDL).

    • PMC Protection Group : Co-treat cells with the inducing agent (e.g., 200 µg/mL ox-LDL) and PMC (e.g., 1.3 µM).

  • Incubation : Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cytotoxicity Assay (LDH Assay) :

    • After incubation, collect the cell culture supernatant.

    • Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Lyse the remaining cells to determine the maximum LDH release.

    • Calculate the percentage of cytotoxicity as: (Sample LDH - Medium Background) / (Maximum LDH - Medium Background) * 100.

Protocol 3: Analysis of Protein Expression by Western Blotting

This protocol outlines the general steps for analyzing changes in protein expression (e.g., HO-1, NQO1) following PMC treatment.[5]

  • Cell Lysis : After treatment as described in Protocol 2, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer :

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody specific for the protein of interest (e.g., anti-HO-1, anti-NQO1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis :

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence detection system.

    • Quantify the band intensities using image analysis software and normalize to a loading control protein (e.g., GAPDH, β-actin).

Visualizations

Below are diagrams illustrating key signaling pathways and experimental workflows related to the use of this compound in cell culture.

G cluster_stress Oxidative Stress cluster_pmc PMC Intervention cluster_cell Cellular Response Ox-LDL Ox-LDL ROS ROS Ox-LDL->ROS Induces PMC PMC PMC->ROS Scavenges Nrf2_nuc Nrf2 (Nuclear) PMC->Nrf2_nuc Inhibits Nuclear Translocation Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Dissociates Nrf2_Keap1->Nrf2_nuc Translocates to Nucleus ARE Antioxidant Response Element Nrf2_nuc->ARE Binds to HO1_NQO1 HO-1, NQO1 Upregulation ARE->HO1_NQO1 Activates Transcription Cytoprotection Cytoprotection HO1_NQO1->Cytoprotection

Caption: PMC's antioxidant mechanism against oxidative stress.

G cluster_assays Downstream Assays start Start: Seed Cells incubation1 Incubate 24h (Adhesion) start->incubation1 treatment Apply Treatments: - Control - Vehicle (DMSO) - PMC - Stressor (e.g., ox-LDL) - Stressor + PMC incubation1->treatment incubation2 Incubate 24/48h treatment->incubation2 cytotoxicity Cytotoxicity Assay (e.g., LDH) incubation2->cytotoxicity western Protein Analysis (Western Blot) incubation2->western qpcr Gene Expression (qPCR) incubation2->qpcr ros ROS Measurement incubation2->ros end End: Data Analysis cytotoxicity->end western->end qpcr->end ros->end

Caption: General experimental workflow for studying PMC in cell culture.

References

Application Notes and Protocols: 2,2,5,7,8-Pentamethyl-6-chromanol for Lipid Peroxidation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,7,8-Pentamethyl-6-chromanol (PMC) is a potent, synthetic antioxidant and a structural analog of α-tocopherol (Vitamin E).[1][2] Its chromanol ring system is the primary site of its antioxidant activity, enabling it to effectively scavenge free radicals and protect against oxidative stress-induced cellular damage.[1][2] One of the key processes counteracted by PMC is lipid peroxidation, a chain reaction of oxidative degradation of lipids that leads to cellular membrane damage and the formation of reactive aldehydes, such as malondialdehyde (MDA). This document provides detailed application notes and protocols for the use of PMC in lipid peroxidation assays, a critical tool for assessing oxidative stress in various research and drug development contexts.

Mechanism of Action

This compound exerts its antioxidant effects primarily through the donation of a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals, thus terminating the lipid peroxidation chain reaction.

Recent studies have also elucidated its role in modulating cellular antioxidant defense pathways. PMC has been shown to block the generation of reactive oxygen species (ROS), which in turn prevents the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[3][4] By inhibiting Nrf2 activation, PMC prevents the upregulation of antioxidant response elements (AREs), including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1).[3][4]

Quantitative Data on Antioxidant Activity

While specific IC50 values for the direct inhibition of lipid peroxidation by this compound are not extensively reported in the literature, its potent antioxidant activity has been demonstrated in various cellular models. For comparative purposes, the IC50 value for Trolox, a water-soluble analog of vitamin E, in a lipid peroxidation assay is provided below. One study indicated that PMC is a more potent antioxidant than other 5-alkoxymethyl-6-chromanol derivatives.[5]

Table 1: Antioxidant Activity of Chromanol Analogs in Lipid Peroxidation Assays

CompoundAssaySystemIC50 (µM)Reference
TroloxTBARSRat hepatic microsomal membrane~15[6]

Table 2: Cellular Effects of this compound

Cell TypeTreatmentEffectConcentrationReference
Human Retinal Pigment Epithelial (hRPE) cellsOxidized LDL-induced cytotoxicitySignificant reduction in cell death1.3 µM[7]
Mouse ModelCCl4-induced hepatotoxicityDecreased levels of malondialdehyde in liver tissues1-10 mg/kg[8]

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

The TBARS assay is a widely used method to measure lipid peroxidation by quantifying the concentration of malondialdehyde (MDA), a secondary product of this process. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically.

Materials:

  • This compound (PMC)

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • 1,1,3,3-Tetramethoxypropane (TMP) or Malondialdehyde (MDA) standard

  • Butylated hydroxytoluene (BHT)

  • Phosphate buffered saline (PBS), pH 7.4

  • Samples (e.g., cell lysates, tissue homogenates, plasma)

  • Microcentrifuge tubes

  • Water bath or heating block (95°C)

  • Spectrophotometer or microplate reader

Protocol:

  • Sample Preparation:

    • Tissue Homogenates: Homogenize tissues (10% w/v) in ice-cold PBS containing BHT (to prevent further oxidation during the procedure). Centrifuge at 3000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant for the assay.

    • Cell Lysates: Harvest cells and lyse them in a suitable lysis buffer containing BHT. Centrifuge to remove cellular debris.

    • Plasma/Serum: Can be used directly or after protein precipitation.

  • Standard Curve Preparation:

    • Prepare a stock solution of MDA standard (e.g., from TMP hydrolysis).

    • Perform serial dilutions of the MDA stock solution to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 20 µM).

  • Assay Procedure:

    • To 100 µL of sample, standard, or blank (PBS), add 200 µL of ice-cold 20% TCA to precipitate proteins.

    • Vortex and incubate on ice for 15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a new microcentrifuge tube.

    • Add 400 µL of 0.67% TBA solution to each tube.

    • Incubate the tubes in a water bath or heating block at 95°C for 60 minutes.

    • Cool the tubes on ice for 10 minutes to stop the reaction.

    • Measure the absorbance of the resulting pink-colored solution at 532 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance of the standards versus their concentrations to generate a standard curve.

    • Determine the concentration of MDA in the samples from the standard curve.

    • To test the effect of PMC, pre-incubate the samples with varying concentrations of PMC before inducing lipid peroxidation (if applicable) or add PMC to the reaction mixture. Calculate the percentage inhibition of MDA formation compared to the control (without PMC).

Visualizations

Lipid_Peroxidation_Inhibition cluster_0 Lipid Peroxidation Cascade cluster_1 Antioxidant Intervention PUFA Polyunsaturated Fatty Acid Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Initiation (ROS) Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical + O2 Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + LH (Propagation) MDA Malondialdehyde (MDA) Lipid_Hydroperoxide->MDA Decomposition PMC This compound (PMC) PMC->Lipid_Peroxyl_Radical Termination PMC_Radical PMC Radical PMC->PMC_Radical H• donation

Caption: Inhibition of the lipid peroxidation chain reaction by this compound (PMC).

Nrf2_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 PMC Intervention Oxidative_Stress Oxidative Stress (e.g., oxidized LDL) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Nuclear Translocation Keap1_Nrf2->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Gene_Expression Upregulation of Antioxidant Genes (HO-1, NQO1) ARE->Gene_Expression PMC PMC PMC->ROS Blocks

Caption: Mechanism of this compound (PMC) in modulating the Nrf2 signaling pathway.

TBARS_Workflow Start Start: Sample Preparation (with/without PMC) Protein_Precipitation Protein Precipitation (TCA) Start->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection TBA_Reaction Reaction with TBA Supernatant_Collection->TBA_Reaction Incubation Incubation (95°C, 60 min) TBA_Reaction->Incubation Cooling Cooling Incubation->Cooling Measurement Absorbance Measurement (532 nm) Cooling->Measurement Data_Analysis Data Analysis (Standard Curve) Measurement->Data_Analysis End End: MDA Concentration Data_Analysis->End

Caption: Experimental workflow for the TBARS assay to measure lipid peroxidation.

References

Application of 2,2,5,7,8-Pentamethyl-6-chromanol in cancer research.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,7,8-Pentamethyl-6-chromanol (PMC), also known as the antioxidant moiety of vitamin E (α-tocopherol), is a synthetic compound demonstrating significant potential in cancer research, particularly in the context of prostate cancer.[1][2][3][4][5] Its dual mechanism of action, functioning as both a potent antioxidant and a modulator of the androgen receptor (AR) signaling pathway, makes it a compelling candidate for therapeutic investigation.[1][2] In preclinical studies, PMC has shown efficacy as an androgen receptor antagonist, inhibiting the growth of androgen-sensitive prostate carcinoma cells.[1] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of PMC in a research setting.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the competitive antagonism of the androgen receptor. Unlike some other anti-androgens, PMC inhibits AR signaling without altering the total cellular levels of AR protein.[1]

The key mechanisms include:

  • Androgen Receptor (AR) Antagonism : PMC directly competes with androgens, such as the potent synthetic androgen R1881 (methyltrienolone), for binding to the AR.[1] This prevents the conformational changes required for receptor activation.

  • Inhibition of Nuclear Translocation : By binding to the AR, PMC prevents the androgen-induced translocation of the receptor to the nucleus. This is a critical step for the receptor to function as a transcription factor.

  • Suppression of AR-Mediated Gene Transcription : Consequently, PMC inhibits the activation of androgen-responsive promoters, leading to a downstream reduction in the expression of androgen-dependent genes, such as prostate-specific antigen (PSA).[1] The androgen-stimulated growth of prostate cancer cells is thereby inhibited.[1]

  • Antioxidant Activity : As a derivative of vitamin E, PMC possesses the ability to scavenge free radicals, which may contribute to a reduction in oxidative stress within the cellular environment.[2]

  • NF-κB Pathway Inhibition : Some evidence suggests that PMC may also inhibit the activation of the NF-κB pathway, a key signaling cascade involved in inflammation, cell survival, and proliferation.[2]

Data Presentation: Preclinical Efficacy

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in prostate cancer cell lines.

Table 1: In Vitro Androgen Receptor Competitive Binding

Cell Line Competitor PMC Concentration (IC₅₀) Reference
LNCaP 1 nM R1881 ~10 µM [1]
LAPC4 1 nM R1881 ~10 µM [1]

IC₅₀: The concentration of PMC required to inhibit 50% of the binding of the synthetic androgen R1881 to the androgen receptor.

Table 2: Inhibition of Androgen-Induced PSA Secretion

Cell Line Androgen Stimulant PMC Concentration % Inhibition of PSA Release Reference
LNCaP 0.05 nM R1881 30 µM 100% [1]
LNCaP 1.0 nM R1881 30 µM 80% [1]

Data demonstrates PMC's ability to block the functional downstream effects of AR activation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by PMC and a typical experimental workflow for its in vitro evaluation.

AR_Signaling_Pathway Mechanism of PMC as an Androgen Receptor Antagonist cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., R1881) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP Inactive AR-HSP Complex AR->AR_HSP AR_Androgen Active AR-Androgen Complex AR->AR_Androgen HSP HSP Complex HSP->AR_HSP PMC PMC PMC->AR Competitively Binds (Antagonism) AR_HSP->AR Dissociates AR_dimer AR Dimerization AR_Androgen->AR_dimer Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Mechanism of PMC as an Androgen Receptor Antagonist.

experimental_workflow In Vitro Workflow for Evaluating PMC in Prostate Cancer start Start: Prostate Cancer Cell Lines (e.g., LNCaP) culture Cell Culture & Seeding in 96-well plates start->culture treat Treat cells with varying concentrations of PMC culture->treat viability Cell Viability Assay (e.g., MTT Assay) treat->viability ic50 Determine IC₅₀ for Growth Inhibition viability->ic50 mechanistic_studies Mechanistic Assays ic50->mechanistic_studies ar_binding AR Competitive Binding Assay mechanistic_studies->ar_binding western_blot Western Blot for AR & Downstream Targets (PSA) mechanistic_studies->western_blot data_analysis Data Analysis & Interpretation ar_binding->data_analysis western_blot->data_analysis

Caption: In Vitro Workflow for Evaluating PMC in Prostate Cancer.

Experimental Protocols

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This protocol is used to determine the effect of PMC on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound (PMC)

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Preparation: Prepare a stock solution of PMC in DMSO (e.g., 10 mM). Create serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO diluted to the highest concentration used for PMC).

  • Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of PMC or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6][8]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of MTT Solubilization Solution (or DMSO) to each well to dissolve the formazan crystals.[6][9]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.[8]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Protocol 2: Androgen Receptor Competitive Binding Assay

This assay determines the ability of PMC to compete with a radiolabeled androgen for binding to the AR, providing a direct measure of its antagonistic activity. This protocol is adapted from established methods.[11]

Materials:

  • Source of Androgen Receptor: Cytosol prepared from rat ventral prostate tissue or recombinant human AR.[11]

  • Radiolabeled Ligand: [³H]-R1881 (methyltrienolone)

  • Test Compound: this compound (PMC)

  • Unlabeled Competitor (Positive Control): Dihydrotestosterone (DHT) or unlabeled R1881

  • Assay Buffer (e.g., TEGD buffer)

  • Hydroxyapatite (HAP) slurry

  • Wash Buffer (e.g., 50 mM TRIS)

  • Ethanol

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cytosol Preparation (if applicable): Homogenize rat ventral prostate tissue in ice-cold assay buffer. Centrifuge at high speed (e.g., 30,000 x g) for 30 minutes at 4°C. The resulting supernatant is the cytosol containing the AR. Determine protein concentration via a Bradford or BCA assay.[11]

  • Assay Setup: In duplicate tubes on ice, add:

    • Assay buffer

    • A fixed concentration of [³H]-R1881 (e.g., 1 nM)

    • Serial dilutions of PMC or the unlabeled competitor. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled R1881).

  • Receptor Addition: Add a consistent amount of cytosol (e.g., 300 µL) to each tube. Gently vortex.[11]

  • Incubation: Incubate the tubes overnight (16-20 hours) at 4°C to reach binding equilibrium.[11]

  • Separation of Bound and Free Ligand:

    • Add 500 µL of ice-cold HAP slurry to each tube to bind the receptor-ligand complexes.[11]

    • Incubate on ice for 15-20 minutes with intermittent vortexing.

    • Centrifuge at low speed (e.g., 600 x g) to pellet the HAP. Decant the supernatant.

    • Wash the HAP pellet multiple times (e.g., 3-4 times) with ice-cold wash buffer, centrifuging and decanting after each wash.[11]

  • Elution and Counting:

    • After the final wash, add 1.5 mL of ethanol to each tube to elute the bound radioligand from the receptor/HAP complex. Vortex and centrifuge.[11]

    • Transfer the ethanol supernatant to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity (in DPM) using a scintillation counter.[11]

  • Data Analysis: Calculate the percentage of specific binding for each PMC concentration relative to the total binding. Plot the data and use non-linear regression to determine the IC₅₀ value.

Protocol 3: Western Blot for AR Protein Levels

This protocol is used to assess whether PMC treatment affects the total amount of AR protein in prostate cancer cells.

Materials:

  • Treated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-15% gradient)

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies: Anti-AR (e.g., Cell Signaling Technology #3202)[12][13], Anti-β-actin (loading control)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AR, diluted 1:1000 in 5% BSA in TBST) overnight at 4°C with gentle shaking.[12][13]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% milk in TBST) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Re-probe the membrane with a loading control antibody (β-actin) to ensure equal protein loading. Quantify band intensity using software like ImageJ to compare AR levels between treated and control samples.

References

Application Notes and Protocols: The Role of 2,2,5,7,8-Pentamethyl-6-chromanol in Oxidative Stress Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2,5,7,8-Pentamethyl-6-chromanol (PMC) is a potent, sterically hindered phenol antioxidant and the primary antioxidant moiety of vitamin E (α-tocopherol)[1][2]. Its enhanced aqueous solubility compared to α-tocopherol, while retaining significant in vitro antioxidant activity, makes it a valuable tool for studying and mitigating oxidative stress in various biological systems[2]. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in a wide range of pathologies, including age-related macular degeneration (AMD), cancer, and neurodegenerative diseases[2][3][4].

These application notes provide a comprehensive overview of the use of PMC in oxidative stress research, detailing its mechanism of action, relevant experimental protocols, and key quantitative data.

Mechanism of Action

PMC exerts its protective effects against oxidative stress through a multi-faceted mechanism. Primarily, it acts as a direct free radical scavenger[3]. Furthermore, studies have elucidated its role in modulating key signaling pathways involved in the cellular antioxidant response.

In a model of oxidized low-density lipoprotein (ox-LDL)-induced cytotoxicity in human retinal pigment epithelial (RPE) cells, a key in vitro system for studying AMD, PMC was shown to block the generation of ROS. This inhibition of ROS production prevents the nuclear translocation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Consequently, the upregulation of Nrf2 target genes, including heme oxygenase-1 (HMOX1/HO-1) and NAD(P)H: quinone oxidoreductase (NQO1), is suppressed[3][5]. While HO-1 is a crucial antioxidant enzyme, its excessive upregulation can be linked to increased ROS generation, highlighting the importance of the regulatory role of PMC[3].

The continuous presence of PMC has been shown to be necessary for optimal protection against ox-LDL-induced cytotoxicity, indicating specific cellular pharmacokinetics[3][5].

Data Presentation

The following tables summarize the quantitative data from a study investigating the protective effects of PMC on human RPE cells challenged with ox-LDL.

Table 1: Effect of PMC on ox-LDL-Induced Cytotoxicity

Treatment24 hours (% Cell Death)48 hours (% Cell Death)
Control00
ox-LDL (200 µg/mL)27.9 ± 0.844.9 ± 1.3
ox-LDL + PMC (1.3 µM)Significantly reducedSignificantly reduced

Data adapted from an LDH assay in primary human RPE cells. The original study demonstrated a significant protective effect of PMC, though specific percentage values for the co-treatment group were not provided in the abstract[3].

Table 2: Effect of PMC on ox-LDL-Induced NQO1 Protein Expression

Treatment24 hours (Fold Change vs. Control)48 hours (Fold Change vs. Control)
Control1.01.0
ox-LDL (200 µg/mL)2.7 ± 0.13.3 ± 0.5
ox-LDL + PMC (1.3 µM)1.3 ± 0.43.1 ± 0.3

Data represents densitometry analysis of Western blots, normalized to GAPDH[3].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by PMC and a general workflow for assessing its cytoprotective effects.

PMC_Signaling_Pathway cluster_stress Oxidative Stress Inducer cluster_cell Cellular Response cluster_intervention Intervention oxLDL ox-LDL ROS ROS Generation oxLDL->ROS induces Nrf2_cyto Nrf2 (Cytoplasm) ROS->Nrf2_cyto activates Damage Cellular Damage & Cytotoxicity ROS->Damage causes Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to HO1_NQO1 HO-1 & NQO1 Upregulation ARE->HO1_NQO1 promotes transcription of HO1_NQO1->Damage contributes to (dual nature) PMC PMC PMC->ROS inhibits

Caption: PMC's mechanism in mitigating ox-LDL-induced oxidative stress.

Cytotoxicity_Assay_Workflow Start Seed Cells Incubate Incubate until desired confluency Start->Incubate Starve Serum-starve cells Incubate->Starve Treat Treat with: - Control (Vehicle) - Oxidative Stressor (e.g., ox-LDL) - Oxidative Stressor + PMC - PMC alone Starve->Treat Incubate_Time Incubate for specified time points (e.g., 24h, 48h) Treat->Incubate_Time Collect Collect cell culture supernatant Incubate_Time->Collect Assay Perform LDH Cytotoxicity Assay Collect->Assay Analyze Analyze results (Measure absorbance at 490 nm) Assay->Analyze End Determine % Cytotoxicity Analyze->End

Caption: General workflow for assessing PMC's cytoprotective effects.

Experimental Protocols

Assessment of Cytotoxicity (LDH Assay)

This protocol is for quantifying cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • Cells (e.g., primary human RPE or ARPE-19 cells)

  • Cell culture medium and serum

  • PMC

  • Oxidative stressor (e.g., ox-LDL)

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are sub-confluent at the time of the experiment. Culture under standard conditions.

  • Serum Starvation: Once cells have adhered and reached the desired confluency, replace the growth medium with serum-free medium and incubate overnight.

  • Treatment: Prepare treatment media containing:

    • Vehicle control (e.g., DMSO)

    • Oxidative stressor (e.g., 200 µg/mL ox-LDL)

    • Oxidative stressor + PMC (e.g., 1.3 µM)

    • PMC alone

  • Remove serum-free medium and add the respective treatment media to the wells.

  • Incubation: Incubate the plate for desired time points (e.g., 24 and 48 hours).

  • LDH Measurement: Following incubation, carefully collect the cell culture supernatant. Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant and incubating to allow for a colorimetric reaction to develop.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader. Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Measurement of Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect intracellular ROS.

Materials:

  • Cells cultured on glass coverslips or in black-walled, clear-bottom 96-well plates

  • H2DCFDA probe

  • PMC

  • Oxidative stressor

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with the control, oxidative stressor, and/or PMC as described in the cytotoxicity protocol for the desired time (e.g., 24 hours).

  • Probe Loading: Remove the treatment media and wash the cells with a suitable buffer (e.g., PBS).

  • Incubate the cells with 1 µM H2DCFDA in serum-free medium for 30 minutes at 37°C, protected from light[3].

  • Washing: Wash the cells to remove excess probe.

  • Imaging/Measurement: Immediately visualize and capture images using a fluorescence microscope or quantify the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of target genes such as HMOX1 and NQO1.

Materials:

  • Treated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., HMOX1, NQO1) and a reference gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Lysis and RNA Extraction: After treatment, wash cells with PBS and lyse them directly in the culture dish. Extract total RNA using a commercial kit according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe a standard amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix.

  • Thermal Cycling: Run the qPCR reaction in a thermal cycler using an appropriate cycling program.

  • Data Analysis: Analyze the amplification data. The relative expression of the target genes is typically calculated using the ΔΔCt method, normalizing to the reference gene expression.

Western Blotting for Protein Expression Analysis

This protocol is for detecting and quantifying the protein levels of NQO1 and HO-1.

Materials:

  • Treated cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and blotting equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NQO1, anti-HO-1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, lyse the cells and collect the total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

Conclusion

This compound is a valuable research tool for investigating the mechanisms of oxidative stress and the efficacy of antioxidant interventions. Its ability to directly scavenge ROS and modulate the Nrf2 signaling pathway provides a dual mechanism of action that can be explored in various disease models. The protocols outlined above provide a framework for researchers to study the effects of PMC and other antioxidant compounds on cellular health in the context of oxidative stress.

References

Application Notes and Protocols for NMR Spectroscopy of 2,2,5,7,8-Pentamethyl-6-chromanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 2,2,5,7,8-Pentamethyl-6-chromanol, a potent antioxidant also known as a simplified analog of Vitamin E. This document includes detailed experimental protocols for sample preparation, data acquisition, and analysis, as well as a summary of its role in modulating the NF-κB signaling pathway.

Quantitative NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound in two common deuterated solvents: Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆). These values are essential for structural verification and purity assessment.

Table 1: ¹H NMR Spectral Data of this compound

Assignment Structure Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity Coupling Constant (J) (Hz) Chemical Shift (δ) in DMSO-d₆ (ppm) Multiplicity Coupling Constant (J) (Hz)
-OHPhenolic Hydroxyl~4.35s-~7.60s-
-CH₂- (Position 4)Chromanol Ring~2.59t6.8~2.50t6.7
-CH₂- (Position 3)Chromanol Ring~1.79t6.8~1.73t6.7
Ar-CH₃ (Position 5)Aromatic Methyl~2.16s-~2.07s-
Ar-CH₃ (Position 7)Aromatic Methyl~2.11s-~2.02s-
Ar-CH₃ (Position 8)Aromatic Methyl~2.08s-~2.00s-
-C(CH₃)₂ (Position 2)Gem-dimethyl~1.26s-~1.19s-

Note: The chemical shift of the phenolic proton (-OH) can vary depending on concentration and temperature.

Table 2: ¹³C NMR Spectral Data of this compound

Assignment Structure Chemical Shift (δ) in CDCl₃ (ppm) Chemical Shift (δ) in DMSO-d₆ (ppm)
C6Aromatic C-OH~145.5~145.1
C8aAromatic C-O~144.7~144.3
C5Aromatic C-CH₃~122.5~122.1
C7Aromatic C-CH₃~121.2~120.8
C4aAromatic C~118.5~118.1
C8Aromatic C-CH₃~117.4~117.0
C2Quaternary C~73.1~72.7
C4-CH₂-~31.5~31.1
C3-CH₂-~22.6~22.2
C2-(CH₃)₂Gem-dimethyl~23.9~23.5
C5-CH₃Aromatic Methyl~12.2~11.8
C7-CH₃Aromatic Methyl~11.8~11.4
C8-CH₃Aromatic Methyl~11.2~10.8

Experimental Protocols

Standard ¹H and ¹³C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound for structural elucidation and purity confirmation.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (CDCl₃ or DMSO-d₆)

  • NMR tube (5 mm diameter)

  • Pipette and vial

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh the required amount of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a pipette, transfer the solution into a clean NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H spectrum using a standard single-pulse experiment.

    • For the ¹³C spectrum, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Quantitative NMR (qNMR) Protocol for Purity Assessment

This protocol provides a method for the accurate determination of the purity of a this compound sample using an internal standard.

Materials:

  • This compound (accurately weighed, ~10 mg)

  • Internal Standard (e.g., Maleic acid, accurately weighed, ~5 mg)

  • Deuterated solvent (DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds)

  • NMR tube (5 mm diameter)

  • Analytical balance

  • Pipette and vial

  • Vortex mixer

Procedure:

  • Standard and Sample Weighing: Accurately weigh both the this compound and the internal standard into the same vial. Record the weights precisely.

  • Dissolution and Transfer: Add approximately 0.7 mL of DMSO-d₆, ensure complete dissolution by vortexing, and transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum ensuring a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full magnetization recovery. A D1 of 30 seconds is generally sufficient.

    • Use a 90° pulse angle for maximum signal intensity.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Data Processing and Calculation:

    • Process the spectrum as described in the standard protocol.

    • Carefully integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Signaling Pathway and Experimental Workflow Diagrams

Inhibition of NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response. This antioxidant activity is crucial in mitigating cellular stress and damage. The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (P) IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->IkB IkB_NFkB->NFkB PMC 2,2,5,7,8-Pentamethyl- 6-chromanol PMC->IKK_complex Inhibits DNA DNA NFkB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Inhibition of the canonical NF-κB signaling pathway.

Experimental Workflow for NMR Analysis

The logical flow for conducting an NMR analysis of this compound, from sample preparation to final data interpretation, is outlined in the following diagram.

NMR_Workflow start Start prep Sample Preparation (Weighing, Dissolution) start->prep transfer Transfer to NMR Tube prep->transfer instrument Instrument Setup (Lock, Shim, Tune) transfer->instrument acquire Data Acquisition (¹H, ¹³C, qNMR) instrument->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Peak Picking, Integration, Assignment) process->analyze interpret Data Interpretation (Structure Verification, Purity Calculation) analyze->interpret end End interpret->end

Caption: General workflow for NMR analysis of small molecules.

Application Notes and Protocols for the Use of 2,2,5,7,8-Pentamethyl-6-chromanol as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of tocopherols (Vitamin E) and related compounds by chromatographic techniques, the use of a reliable internal standard is crucial for achieving accurate and precise results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) is a synthetic, structurally related analog of tocopherols that is not naturally present in biological samples, making it an excellent candidate for an internal standard. Its structural similarity to tocopherols ensures that it behaves similarly during extraction and chromatographic separation, while its unique mass fragmentation pattern allows for clear differentiation in mass spectrometry-based methods.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the analysis of tocopherols by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
Appearance Solid
Melting Point 89-91 °C
Solubility Soluble in organic solvents such as hexane, methanol, and ethanol.

Application 1: Quantification of Tocopherols in Human Plasma by HPLC with Fluorescence Detection

This protocol describes a method for the quantitative analysis of α-, γ-, and δ-tocopherols in human plasma using this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents

  • α-tocopherol, γ-tocopherol, δ-tocopherol standards

  • This compound (PMC) internal standard

  • Human plasma (blank, free of tocopherols for calibration standards)

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Methanol (HPLC grade)

  • 1,4-Dioxane (HPLC grade)

  • Sodium chloride (NaCl)

  • Purified water

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each tocopherol standard and PMC in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to achieve a concentration range suitable for the calibration curve (e.g., 0.1 to 10 µg/mL).

  • Internal Standard Working Solution (5 µg/mL): Dilute the PMC stock solution with methanol.

3. Sample Preparation

  • To 200 µL of human plasma in a centrifuge tube, add 50 µL of the 5 µg/mL PMC internal standard working solution.

  • Add 1 mL of 0.9% sodium chloride solution and vortex vigorously.

  • Add 1 mL of ethanol and vortex to precipitate proteins.

  • Add 5 mL of n-hexane and shake the mixture for 1 hour at 1400 rpm.

  • Centrifuge at 2500 rpm for 15 minutes at 4°C.

  • Carefully transfer the upper organic layer (n-hexane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue with 0.5 mL of the mobile phase.

4. HPLC Conditions

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and 1,4-dioxane (e.g., 98:2, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector Wavelengths: Excitation at 295 nm and emission at 325 nm.[1]

Data Presentation

Table 1: Chromatographic Parameters

CompoundRetention Time (min)
α-tocopherol~5.8
γ-tocopherol~7.2
δ-tocopherol~8.5
This compound (IS)~6.5

Table 2: Calibration Curve and Performance Data

AnalyteCalibration Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (RSD%)
α-tocopherol0.1 - 10>0.9980.020.0695-105<5
γ-tocopherol0.1 - 10>0.9970.030.0993-103<6
δ-tocopherol0.1 - 10>0.9980.030.1094-104<5

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma Human Plasma (200 µL) add_is Add PMC Internal Standard (50 µL) plasma->add_is add_nacl Add 1 mL 0.9% NaCl add_is->add_nacl add_etoh Add 1 mL Ethanol add_nacl->add_etoh add_hexane Add 5 mL n-Hexane add_etoh->add_hexane shake Shake (1 hr, 1400 rpm) add_hexane->shake centrifuge Centrifuge (2500 rpm, 15 min) shake->centrifuge extract Extract Organic Layer centrifuge->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 20 µL onto HPLC reconstitute->inject separate Chromatographic Separation inject->separate detect Fluorescence Detection (Ex: 295 nm, Em: 325 nm) separate->detect quantify Quantification using Calibration Curve detect->quantify

Caption: Workflow for Tocopherol Analysis by HPLC.

Application 2: Quantification of α-Tocopherol in Biological Tissues by GC-MS

This protocol outlines a Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and specific quantification of α-tocopherol in tissue homogenates, utilizing this compound as the internal standard.

Experimental Protocol

1. Materials and Reagents

  • α-tocopherol standard

  • This compound (PMC) internal standard

  • Tissue samples (e.g., liver, brain)

  • Methanol (GC grade)

  • Hexane (GC grade)

  • Butylated hydroxytoluene (BHT)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of α-tocopherol and PMC in methanol containing 0.01% BHT.

  • Working Standard Solutions: Create a series of working standards by diluting the stock solutions with methanol to cover the desired concentration range (e.g., 0.05 to 5 µg/mL).

  • Internal Standard Working Solution (2.5 µg/mL): Dilute the PMC stock solution with methanol.

3. Sample Preparation

  • Homogenize the tissue sample in a suitable buffer.

  • To 100 µL of tissue homogenate, add 25 µL of the 2.5 µg/mL PMC internal standard working solution.

  • Add 500 µL of methanol to precipitate proteins and vortex.

  • Add 1 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper hexane layer to a clean glass tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the tube tightly and heat at 60°C for 30 minutes for derivatization.

  • Cool to room temperature before GC-MS analysis.

4. GC-MS Conditions

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection Mode: Splitless.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 200°C, hold for 1 minute, then ramp to 290°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation

Table 3: GC-MS SIM Parameters

Compound (as TMS derivative)Quantifier Ion (m/z)Qualifier Ion (m/z)
α-tocopherol-TMS502.5430.4
This compound-TMS (IS)292.2277.2

Table 4: Method Validation Parameters

Parameterα-tocopherol
Linearity Range (µg/mL)0.05 - 5.0
Correlation Coefficient (r²)>0.999
Limit of Detection (LOD) (µg/mL)0.01
Limit of Quantification (LOQ) (µg/mL)0.03
Recovery (%)92-102
Intra-day Precision (RSD%)<4
Inter-day Precision (RSD%)<7

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis homogenate Tissue Homogenate (100 µL) add_is Add PMC Internal Standard (25 µL) homogenate->add_is add_meoh Add 500 µL Methanol add_is->add_meoh add_hexane Add 1 mL Hexane add_meoh->add_hexane vortex_extract Vortex & Centrifuge add_hexane->vortex_extract extract_layer Collect Hexane Layer vortex_extract->extract_layer evaporate Evaporate to Dryness extract_layer->evaporate derivatize Add Pyridine & BSTFA, Heat (60°C, 30 min) evaporate->derivatize inject Inject 1 µL into GC-MS derivatize->inject separation GC Separation inject->separation ionization Electron Ionization (70 eV) separation->ionization detection MS Detection (SIM Mode) ionization->detection quantification Quantify using IS Ratio detection->quantification

Caption: Workflow for α-Tocopherol Analysis by GC-MS.

Conclusion

This compound serves as a robust and reliable internal standard for the quantitative analysis of tocopherols in various biological matrices. Its structural similarity to the analytes of interest ensures comparable extraction efficiency and chromatographic behavior, while its synthetic nature prevents interference from endogenous compounds. The detailed protocols provided for HPLC-FLD and GC-MS offer sensitive and accurate methods for researchers, scientists, and drug development professionals engaged in vitamin E research and related fields. The implementation of these methods with the recommended internal standard will contribute to the generation of high-quality, reproducible data.

References

Preparation of 2,2,5,7,8-Pentamethyl-6-chromanol Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2,5,7,8-Pentamethyl-6-chromanol (PMC), a synthetic analog of α-tocopherol (Vitamin E), is a potent antioxidant widely utilized in biomedical research.[1][2] Its chromanol ring structure is the active moiety responsible for scavenging free radicals, making it a valuable tool for studying oxidative stress-related phenomena in various biological systems. PMC has demonstrated utility in cancer research, particularly in relation to androgen receptor signaling.[1][2] This document provides detailed protocols for the preparation, storage, and handling of PMC stock solutions to ensure consistent and reliable experimental outcomes for researchers, scientists, and drug development professionals.

Physicochemical and Solubility Data

Accurate preparation of stock solutions begins with an understanding of the compound's physical and chemical properties.

PropertyValueReference
CAS Number 950-99-2[3]
Molecular Formula C₁₄H₂₀O₂[1]
Molecular Weight 220.31 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 89-91 °C[3]
Solubility in DMSO ≥ 100 mg/mL (≥ 453.90 mM)[1]
Solubility in Water Insoluble-
Solubility in Ethanol Sparingly soluble-
Solubility in Methanol Sparingly soluble-

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of PMC due to its excellent solubilizing capacity for this compound.

Materials:

  • This compound (PMC) powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator water bath or heating block at 37°C

Protocol:

  • Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility, especially for solutions intended for cell culture.

  • Weighing PMC: Accurately weigh the desired amount of PMC powder using an analytical balance. For example, to prepare a 100 mM stock solution, weigh out 22.03 mg of PMC.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the vial containing the PMC powder. To continue the example of a 100 mM stock, add 1 mL of DMSO to the 22.03 mg of PMC.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm the solution to 37°C for a short period, followed by vortexing.[2] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. When stored at -20°C, the stock solution is stable for up to one year, and at -80°C, it is stable for up to two years.[1]

Preparation of Working Solutions for Cell-Based Assays

For cell culture experiments, it is critical to dilute the high-concentration DMSO stock solution to a final working concentration where the DMSO level is non-toxic to the cells. Generally, the final concentration of DMSO in the cell culture medium should not exceed 0.5%, with many cell lines tolerating up to 1%. However, it is always best practice to keep the DMSO concentration as low as possible and to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Protocol:

  • Thaw Stock Solution: Thaw a single aliquot of the high-concentration PMC stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 100 mM stock to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%.

  • Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing which can cause shearing of media components.

  • Application to Cells: Immediately add the freshly prepared working solution to your cell cultures.

Preparation of Working Solutions for In Vitro Antioxidant Assays (DPPH and ABTS)

PMC's antioxidant activity can be assessed using common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. While DMSO is used for the initial stock, the final concentration in the assay is typically low and has been shown not to interfere with the results. The working solutions for these assays are often prepared in ethanol or methanol.

Protocol for DPPH Assay:

  • Thaw Stock Solution: Thaw an aliquot of the PMC in DMSO stock solution.

  • Prepare Working Stock in Ethanol/Methanol: Prepare an intermediate working stock by diluting the DMSO stock in ethanol or methanol, the same solvent used for the DPPH reagent.

  • Prepare Serial Dilutions: From the working stock, prepare a series of dilutions in ethanol or methanol to test a range of concentrations.

  • Assay Procedure: In a 96-well plate, add a specific volume of each PMC dilution to the wells. Then, add the DPPH working solution to initiate the reaction.[4]

  • Incubation and Measurement: Incubate the plate in the dark for the specified time (e.g., 30 minutes) and then measure the absorbance at the appropriate wavelength (typically 517 nm).[4][5]

Protocol for ABTS Assay:

  • Thaw Stock Solution: Thaw an aliquot of the PMC in DMSO stock solution.

  • Prepare Working Stock: Prepare an intermediate working stock by diluting the DMSO stock in the same buffer system used for the ABTS assay (e.g., phosphate-buffered saline).

  • Prepare Serial Dilutions: Create a series of dilutions of the working stock in the assay buffer.

  • Assay Procedure: Add the PMC dilutions to the wells of a 96-well plate, followed by the addition of the pre-formed ABTS radical solution.[6][7]

  • Incubation and Measurement: After a short incubation period, measure the absorbance at the appropriate wavelength (typically 734 nm).[7]

Visualizations

Stock_Solution_Preparation_Workflow cluster_preparation Stock Solution Preparation cluster_storage Storage weigh 1. Weigh PMC Powder dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex Thoroughly dissolve->vortex aid_dissolution 4. Aid Dissolution (Optional: Sonicate or Gentle Heat) vortex->aid_dissolution aliquot 5. Aliquot into Single-Use Vials aid_dissolution->aliquot storage 6. Store at -20°C or -80°C aliquot->storage

Caption: Workflow for the preparation of a high-concentration stock solution of this compound.

Working_Solution_Preparation_Signaling cluster_cell_based For Cell-Based Assays cluster_antioxidant For In Vitro Antioxidant Assays start High-Concentration PMC Stock in DMSO dilute_media Dilute in Cell Culture Medium start->dilute_media dilute_solvent Dilute in Assay Solvent (e.g., Ethanol) start->dilute_solvent final_dmso Ensure Final DMSO Concentration is <0.5% dilute_media->final_dmso apply_cells Apply to Cells final_dmso->apply_cells serial_dilutions Prepare Serial Dilutions dilute_solvent->serial_dilutions perform_assay Perform DPPH/ABTS Assay serial_dilutions->perform_assay

Caption: Logical relationships for preparing working solutions for different experimental applications.

References

Troubleshooting & Optimization

Technical Support Center: 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (PMC)?

A1: The primary degradation pathway for PMC is oxidation.[1][2] As a vitamin E analogue, it is susceptible to oxidation, which can be influenced by factors such as the presence of alcohols, water, and oxidizing agents.[1] Other potential degradation pathways include photodegradation and hydrolysis, although these are less commonly reported for this specific compound.

Q2: What are the major oxidation products of PMC?

A2: The oxidation products of PMC depend on the reaction conditions.

  • In the absence of alcohol: The major products are the spirodimer and spirotrimer of PMC.[1]

  • In the presence of alcohols (e.g., ethanol, heptanol): The major products are 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanols.[1][3][4]

  • In the presence of water: The most rapidly formed product is 2-(3-hydroxy-3-methylbutyl)-3,5,6-trimethyl-1,4-benzoquinone.[1]

  • In the presence of nitric oxide (NO) and oxygen: Four major products are formed, with the distribution depending on the ratio of NO to O2.[5]

Q3: How can I minimize the degradation of PMC during storage and experimentation?

A3: To minimize degradation, PMC should be stored in a cool, dark, and dry place. For stock solutions, it is recommended to store them at -20°C or -80°C and use them within a year or two, respectively.[6] Aliquoting the solution can prevent repeated freeze-thaw cycles.[6] When conducting experiments, it is advisable to use amber-colored glassware or protect the samples from light to prevent photodegradation, a known issue for related compounds like Vitamin E.[7][8]

Q4: What is the relevance of the Nrf2 signaling pathway to PMC research?

A4: this compound, as an antioxidant, is studied for its protective effects against oxidative stress. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a major cellular defense mechanism against oxidative stress.[9][10] Nrf2 is a transcription factor that, when activated by oxidative stress, translocates to the nucleus and induces the expression of antioxidant and detoxifying enzymes.[1][11] Understanding the interaction of PMC with the Nrf2 pathway can provide insights into its mechanism of action as a cytoprotective agent.[12]

Troubleshooting Guides

Analytical Issues

Problem: I am observing unexpected peaks in my HPLC chromatogram when analyzing PMC.

  • Possible Cause 1: Degradation during sample preparation or analysis.

    • Solution: Ensure that your solvents are degassed and of high purity. Prepare samples fresh and protect them from light. Consider using an autosampler with temperature control to maintain sample integrity.

  • Possible Cause 2: Contamination of the HPLC system.

    • Solution: Flush the system thoroughly with an appropriate cleaning solution. Check for contamination in the mobile phase, injector, and column.

  • Possible Cause 3: Formation of artifacts.

    • Solution: Certain solvents or additives in the mobile phase can react with the analyte. Review your mobile phase composition and consider simpler systems if possible.

Problem: I am having difficulty achieving good separation between PMC and its degradation products.

  • Possible Cause 1: Inappropriate column chemistry.

    • Solution: For reversed-phase HPLC, a C18 column is a good starting point. However, if co-elution is an issue, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a cyano phase, to exploit different separation mechanisms.

  • Possible Cause 2: Suboptimal mobile phase composition.

    • Solution: Adjust the gradient profile of your mobile phase. A shallower gradient can improve the resolution of closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity.

  • Possible Cause 3: Isocratic elution is not providing sufficient resolution.

    • Solution: Switch to a gradient elution method. This will allow for better separation of compounds with a wider range of polarities.

Experimental Issues

Problem: My PMC sample appears to be degrading even under recommended storage conditions.

  • Possible Cause 1: Purity of the initial material.

    • Solution: Verify the purity of your PMC standard using a reliable analytical method. Impurities can sometimes catalyze degradation.

  • Possible Cause 2: Inappropriate solvent for stock solution.

    • Solution: Ensure the solvent used for your stock solution is of high purity and does not promote degradation. For long-term storage, DMSO is a common solvent for PMC.[13]

  • Possible Cause 3: Exposure to air (oxygen).

    • Solution: When preparing aliquots, consider flushing the headspace of the vial with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Quantitative Data

Table 1: Stability of Vitamin E (an analogue of PMC) under different storage conditions.

Storage ConditionDurationAnalyteConcentration Decrease (in clear tubes)Concentration Decrease (in amber tubes)Reference
Room Temperature24 hoursVitamin A19.2%9.1%[7]
Room Temperature24 hoursVitamin E17.9%7.3%[7]
4°C7 daysVitamin A14.7%12.7%[7]
4°C7 daysVitamin E11.2%13.4%[7]
-20°C22 daysVitamin AStableStable[7]
-20°C22 daysVitamin EStableStable[7]

Note: This data is for Vitamin E and Vitamin A and serves as a proxy for the stability of the structurally similar this compound.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of PMC in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis: Repeat the procedure in step 2, but use 1 M NaOH for degradation and neutralize with 1 M HCl.

  • Oxidative Degradation: To an aliquot of the stock solution, add a solution of 3% hydrogen peroxide. Incubate at room temperature, protected from light, for a defined period. At each time point, withdraw a sample and dilute it with the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of PMC in a quartz cuvette to a light source with a known wavelength and intensity (e.g., a UV lamp at 254 nm or a xenon lamp simulating sunlight). At various time points, withdraw a sample for analysis. A control sample should be kept in the dark at the same temperature.

  • Thermal Degradation: Place a solid sample of PMC in a temperature-controlled oven at a high temperature (e.g., 105°C) for a defined period. At various time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of PMC and its Degradation Products

This protocol provides a starting point for developing an HPLC method for the analysis of PMC and its degradation products. Method optimization will be required.

  • Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at 285 nm, or use a DAD to scan a wider range (e.g., 200-400 nm) to detect various degradation products.

  • Column Temperature: 30°C

Visualizations

cluster_degradation PMC Degradation Pathways cluster_products Degradation Products PMC PMC Oxidation Oxidation PMC->Oxidation O2, H2O2, NO Photodegradation Photodegradation PMC->Photodegradation UV/Vis Light Hydrolysis Hydrolysis PMC->Hydrolysis H+/OH- Spirodimer/Trimer Spirodimer/Trimer Oxidation->Spirodimer/Trimer No Alcohol Alkoxymethyl-chromanols Alkoxymethyl-chromanols Oxidation->Alkoxymethyl-chromanols With Alcohol Benzoquinone Derivative Benzoquinone Derivative Oxidation->Benzoquinone Derivative With Water Photoproducts Photoproducts Photodegradation->Photoproducts Hydrolysis Products Hydrolysis Products Hydrolysis->Hydrolysis Products

Caption: Overview of this compound degradation pathways.

cluster_workflow Analytical Workflow for PMC Degradation Sample_Preparation Sample Preparation (Forced Degradation) HPLC_Separation HPLC Separation (C18 Column, Gradient Elution) Sample_Preparation->HPLC_Separation Detection Detection (UV/DAD) HPLC_Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis Identification Product Identification (LC-MS/MS, NMR) Data_Analysis->Identification

Caption: Experimental workflow for analyzing PMC degradation products.

cluster_Nrf2 Nrf2 Signaling Pathway Activation by PMC Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Oxidative_Stress->Keap1_Nrf2 induces PMC PMC (Antioxidant) PMC->Keap1_Nrf2 modulates Nrf2_Release Nrf2 Release Keap1_Nrf2->Nrf2_Release Nrf2_Translocation Nrf2 Translocation to Nucleus Nrf2_Release->Nrf2_Translocation ARE_Binding Nrf2 binds to ARE Nrf2_Translocation->ARE_Binding Gene_Expression Increased Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE_Binding->Gene_Expression Cellular_Protection Cellular Protection Gene_Expression->Cellular_Protection

Caption: Simplified Nrf2 signaling pathway and the potential role of PMC.

References

Technical Support Center: 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,5,7,8-Pentamethyl-6-chromanol (PMC). The following information is designed to address common challenges related to its low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of PMC in common laboratory solvents?

A1: this compound (PMC) is a lipophilic compound, analogous to Vitamin E, and is practically insoluble in water. Its solubility is significantly higher in organic solvents. While specific quantitative data for PMC in a wide range of solvents is limited in publicly available literature, high solubility has been reported in Dimethyl Sulfoxide (DMSO).[1][2] For reference, the solubility of the structurally similar compound, α-tocopherol, is provided in the table below to guide solvent selection.

Data Presentation: Solubility of PMC and its Analogue α-Tocopherol

CompoundSolventSolubilityReference
This compound (PMC) DMSO≥ 100 mg/mL (453.90 mM)[1]
This compound (PMC) DMSO250 mg/mL (1134.76 mM)[2]
α-TocopherolWaterPractically Insoluble[3][4]
α-TocopherolEthanolMiscible[3][4][5]
α-TocopherolChloroformMiscible[3][4]
α-TocopherolEtherMiscible[3][4]
α-TocopherolAcetoneMiscible[3][4]
α-TocopherolVegetable OilsMiscible[3][4]
α-TocopherolDimethyl FormamideMiscible[5]
α-Tocopherol1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[5]

Q2: I am observing precipitation of PMC when preparing aqueous solutions from a DMSO stock. How can I prevent this?

A2: This is a common issue when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous buffer. The dramatic change in solvent polarity causes the compound to crash out of solution. Here are some troubleshooting steps:

  • Reduce the final concentration: Your target concentration in the aqueous medium may be above the solubility limit of PMC.

  • Use a co-solvent system: Incorporating a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in your final aqueous solution can increase the solubility of PMC.

  • Employ surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

  • Utilize cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with PMC, enhancing its aqueous solubility.

Q3: What are the recommended methods for significantly improving the aqueous solubility of PMC for in vitro or in vivo studies?

A3: Several advanced formulation strategies can be employed to enhance the aqueous solubility and bioavailability of PMC. These include:

  • Co-solvency: Using a mixture of water and one or more water-miscible organic solvents.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

  • Nanoformulations: Developing lipid-based nanoformulations like nanoemulsions or self-emulsifying drug delivery systems (SEDDS).[6][7]

Troubleshooting Guides & Experimental Protocols

Determining the Equilibrium Solubility of PMC using the Shake-Flask Method

This protocol outlines the gold-standard method for determining the equilibrium solubility of a compound.

Experimental Protocol:

  • Preparation: Add an excess amount of PMC powder to a series of vials containing the desired solvent (e.g., water, buffer, co-solvent mixture). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved material to sediment. Further separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Carefully collect an aliquot of the clear supernatant and determine the concentration of dissolved PMC using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Analysis: The measured concentration represents the equilibrium solubility of PMC in that solvent at the specified temperature.

Logical Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess PMC to solvent B Shake at constant temperature (24-48 hours) A->B Seal vials C Centrifuge or filter B->C Equilibrium reached D Analyze supernatant by HPLC C->D Collect clear supernatant E E D->E Determine concentration G cluster_input Inputs cluster_process Process cluster_output Outputs PMC PMC (excess) Equilibrate Equilibration (Shaking, 24-48h) PMC->Equilibrate CD Cyclodextrin Solutions (Increasing Concentrations) CD->Equilibrate Analyze Quantify Dissolved PMC (HPLC) Equilibrate->Analyze Diagram Phase Solubility Diagram Analyze->Diagram Stoichiometry Complex Stoichiometry Diagram->Stoichiometry Kc Stability Constant (Kc) Diagram->Kc G A Screening of Oil, Surfactant, Co-surfactant B Construct Ternary Phase Diagram A->B C Formulate PMC-SEDDS B->C D Characterization C->D E Self-Emulsification Time D->E F Droplet Size & Zeta Potential D->F G In Vitro Dissolution D->G AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR-HSP Complex Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active HSP Dissociation AR_dimer AR Dimerization AR_active->AR_dimer Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation OxidativeStress Oxidative Stress (e.g., ROS) OxidativeStress->Nrf2_Keap1 Induces Nrf2_translocated Nrf2 Nrf2_free->Nrf2_translocated Translocation ARE Antioxidant Response Element (ARE) on DNA Nrf2_translocated->ARE Binds with Maf Maf Maf protein Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression

References

Technical Support Center: 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,5,7,8-Pentamethyl-6-chromanol (PMC). PMC, a potent antioxidant and the active moiety of vitamin E (α-tocopherol), can interfere with various biochemical assays, leading to misleading results. This guide will help you identify, understand, and mitigate these potential interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PMC) and why is it used in research?

A1: this compound (PMC), also known as the antioxidant moiety of vitamin E, is a synthetic compound widely used in research for its potent antioxidant and free radical scavenging properties.[1] It is often used as a model compound for α-tocopherol to study its biological effects.[1] Research applications include investigating its role in modulating androgen receptor signaling in prostate cancer and its protective effects against oxidative stress-induced cellular damage.[1][2][3]

Q2: What are the primary mechanisms by which PMC can interfere with biochemical assays?

A2: PMC can interfere with biochemical assays through three primary mechanisms:

  • Antioxidant and Redox Activity: As a potent antioxidant, PMC can directly neutralize reactive oxygen species (ROS) or interfere with redox-sensitive assay reagents, leading to false positives or negatives in assays measuring oxidative stress.

  • Fluorescence Interference: The chromanol structure of PMC suggests it may possess intrinsic fluorescence, which can interfere with fluorescence-based assays by increasing background signal or quenching the fluorescent signal of the assay probe.

  • Nonspecific Protein Interactions: Like other phenolic compounds, PMC may interact nonspecifically with proteins, potentially altering enzyme activity or other protein functions in a manner unrelated to the intended biological target.

Q3: Which types of assays are most susceptible to interference by PMC?

A3: Assays that are particularly vulnerable to interference by PMC include:

  • ROS Detection Assays: Assays employing probes like DCFH-DA to measure intracellular ROS levels can be significantly affected by the direct radical scavenging activity of PMC.

  • Redox-Based Cell Viability Assays: Assays that rely on the reduction of a substrate to produce a colored or fluorescent product (e.g., MTT, resazurin) can be skewed by PMC's reducing potential.

  • Fluorescence-Based Assays: Assays that measure fluorescence intensity, fluorescence polarization, or Förster resonance energy transfer (FRET) may be impacted by the intrinsic fluorescence or quenching properties of PMC.

  • Enzyme Activity Assays: PMC's antioxidant properties can interfere with assays where the enzyme's activity is sensitive to the redox environment.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential interference from PMC in your experiments.

Step 1: Initial Observation - Unexpected Results

Symptom: You observe unexpected results in the presence of PMC, such as:

  • An unusually potent effect at low concentrations.

  • A bell-shaped dose-response curve.

  • High variability between replicate wells.

  • Discrepancies between different assay formats measuring the same biological endpoint.

dot

A Unexpected Results Observed (e.g., high potency, variability) B Potential Assay Interference by PMC A->B Hypothesis C Proceed to Troubleshooting Workflow B->C Action

Caption: Initial troubleshooting flowchart.

Step 2: Is it Redox-Based Interference?

Question: Could PMC's antioxidant activity be affecting my assay?

Action: Perform a cell-free control experiment.

Experimental Protocol:

  • Prepare the assay reagents as you would for a standard experiment, but without cells.

  • Add PMC at the same concentrations used in your cellular assay.

  • Add the detection reagent (e.g., MTT, resazurin, DCFH-DA).

  • Incubate for the standard assay duration.

  • Measure the signal.

Interpretation:

  • Signal Change: If you observe a change in signal in the absence of cells, it is highly likely that PMC is directly interacting with your assay reagents.

  • No Signal Change: If there is no change in the cell-free system, the interference may be biological or related to other mechanisms.

dot

A Is it Redox-Based Interference? B Perform Cell-Free Assay Control A->B C PMC added to assay reagents (no cells) B->C D Measure Signal C->D E Signal Change Observed? D->E F High Likelihood of Redox Interference E->F Yes G Redox Interference Unlikely E->G No

Caption: Workflow to detect redox interference.

Step 3: Is it Fluorescence Interference?

Question: Could PMC's intrinsic fluorescence be impacting my fluorescence-based assay?

Action: Measure the fluorescence of PMC alone.

Experimental Protocol:

  • Prepare a solution of PMC in the assay buffer at the highest concentration used in your experiment.

  • Using a plate reader or spectrofluorometer, measure the fluorescence emission spectrum of the PMC solution across a range of excitation wavelengths relevant to your assay.

  • As a control, measure the fluorescence of the assay buffer alone.

Interpretation:

  • Significant Fluorescence: If PMC exhibits significant fluorescence at the excitation and emission wavelengths of your assay, it is a likely source of interference.

  • No Significant Fluorescence: If PMC's fluorescence is negligible, this type of interference is unlikely.

Quantitative Data Summary: Physicochemical Properties of PMC

PropertyValueSource
Molecular FormulaC₁₄H₂₀O₂[4][5][6]
Molecular Weight220.31 g/mol [4][5]
Melting Point89-91 °C[4][7]
SolubilitySoluble in DMSO, not in water[1]

Fluorescence Properties of Related Chromanols

Compound FamilyExcitation Maxima (nm)Emission Maximum (nm)Source
Tocopherols~265-285~325[8]
Chromene derivative229, 251, 286, 333Not specified[9]

dot

A Is it Fluorescence Interference? B Measure Fluorescence of PMC Alone A->B C Excite at assay wavelength(s) B->C D Scan emission spectrum C->D E Significant Fluorescence Overlap? D->E F High Likelihood of Fluorescence Interference E->F Yes G Fluorescence Interference Unlikely E->G No

Caption: Workflow for detecting fluorescence interference.

Step 4: Is it Biological Interference?

Question: Could PMC be affecting cell health or other pathways in a way that indirectly impacts my assay readout?

Action: Use an orthogonal assay.

Experimental Protocol:

  • Select an alternative assay that measures the same biological endpoint but uses a different detection method. For example, if you are using a redox-based cell viability assay (e.g., MTT), switch to a method that measures ATP content (e.g., CellTiter-Glo®) or protease activity (e.g., CellTiter-Fluor™).

  • Perform the experiment with both the original and the orthogonal assay in parallel, using the same concentrations of PMC.

Interpretation:

  • Divergent Results: If the results from the two assays do not correlate, it suggests that PMC is interfering with one of the assay technologies.

  • Consistent Results: If both assays show a similar dose-dependent effect, the observed biological activity is more likely to be genuine. However, it is important to consider that some compounds can interfere with multiple assay types.

dot

A Is it Biological Interference? B Perform Orthogonal Assay A->B C Measure same endpoint with different detection method B->C D Compare Dose-Response Curves C->D E Results Diverge? D->E F High Likelihood of Assay-Specific Interference E->F Yes G Observed Effect is Likely Biological E->G No

Caption: Workflow to investigate biological interference.

Mitigation Strategies

If you have identified assay interference, consider the following strategies:

  • Change Assay Method: Switch to an assay that is not susceptible to the identified mode of interference (e.g., use a non-redox-based viability assay).

  • Include Proper Controls: Always run a "PMC alone" control (cell-free) to quantify and potentially subtract the background signal caused by direct interaction with assay reagents.

  • Lower PMC Concentration: If possible, work with a concentration range of PMC where interference is minimal.

  • Pre-incubation and Wash Steps: For cell-based assays, consider pre-incubating cells with PMC, then washing the cells to remove extracellular compound before adding assay reagents. This can minimize direct interactions between PMC and the detection reagents.

  • Use of Structurally Related, Inactive Analogs: If available, a structurally similar analog of PMC that lacks antioxidant activity could be used as a negative control to distinguish between specific biological effects and nonspecific interference. For instance, α-tocopherol ether-linked acetic acid analog (α-TEA) is a non-antioxidant analog of vitamin E.[10]

References

Technical Support Center: Optimizing 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) in Your Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) in laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound (PMC) in cell culture experiments?

The optimal concentration of PMC will vary depending on the cell type and the specific experimental endpoint. However, based on published studies, a good starting point for in vitro experiments is in the low micromolar range. For example, a concentration of 1.3 µM has been effectively used to protect human retinal pigment epithelial (hRPE) cells from oxidative stress.[1][2] For other cell types, such as neutrophils, a range of 4-12 µM has been reported to inhibit the respiratory burst and migration.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: How should I prepare a stock solution of PMC?

PMC is soluble in organic solvents like DMSO and ethanol.[4] A common practice is to prepare a high-concentration stock solution in DMSO. For instance, a 10 mM stock solution in DMSO is often used.[5] To prepare the stock solution, dissolve the appropriate amount of PMC powder in freshly opened, anhydrous DMSO. Gentle warming to 37°C and sonication can aid in dissolution.[6][7] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: I'm observing precipitation after adding PMC to my cell culture medium. What should I do?

Precipitation of PMC in aqueous cell culture media can be a common issue due to its hydrophobic nature. Here are some troubleshooting steps:

  • Ensure the final DMSO concentration is low: The final concentration of DMSO in your culture medium should typically be below 0.5% (v/v) to avoid solvent toxicity and reduce the risk of precipitation.

  • Pre-dilute the stock solution: Before adding to the final culture volume, pre-dilute the concentrated DMSO stock solution in a small volume of serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to your final culture plate.

  • Vortex immediately after dilution: When adding the PMC stock solution to the medium, vortex or gently mix the solution immediately to ensure rapid and uniform dispersion.

  • Check for media component interactions: Although not commonly reported for PMC, some media components can interact with experimental compounds. If precipitation persists, consider using a different basal medium or serum.

  • Filter the final medium: If small amounts of precipitate are still present, you can filter the final working solution through a 0.22 µm syringe filter before adding it to the cells. However, this may lead to a slight decrease in the final concentration.

Q4: My experimental results with PMC are inconsistent. What are the potential causes?

Inconsistent results can arise from several factors:

  • Stock solution stability: Ensure your PMC stock solution is stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.

  • Cell passage number and health: Use cells within a consistent and low passage number range. Cellular responses can change with increasing passage numbers. Ensure the cells are healthy and in the exponential growth phase before starting the experiment.

  • Incubation time: The optimal incubation time with PMC can vary. A time-course experiment is recommended to determine the ideal duration for your specific assay.

  • Assay-specific interference: Some antioxidant assays can be prone to interference. For example, in colorimetric assays, the inherent color of the compound or its reaction products might interfere with absorbance readings. Always include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO) and a compound-only control (PMC in medium without cells).

Data Presentation

Table 1: Recommended Concentration Ranges for this compound (PMC)

ApplicationCell Type/ModelRecommended Concentration/DosageReference(s)
In Vitro
Antioxidant ProtectionHuman Retinal Pigment Epithelial (hRPE) Cells, ARPE-191.3 µM[1],[2]
Anti-inflammatoryHuman Neutrophils4-12 µM[3]
Anticancer ActivityProstate Cancer Cell LinesVaries (IC50 values are cell line dependent)[5],[6]
In Vivo
HepatoprotectionMouse Model (CCl4-induced)1-10 mg/kg (oral administration)[3]
Antithrombotic ActivityMouse Model5-20 µg/g (intravenous administration)[3]
Prostate CancerHuman Clinical Trial (Phase 1/2a)Dose escalation from 900 mg/day to 2400 mg/day[8]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (PMC) stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of PMC in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a no-treatment control.

  • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of PMC.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)

This protocol provides a framework for assessing the antioxidant potential of PMC.

Materials:

  • This compound (PMC)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Keep the solution protected from light.

  • Prepare a series of dilutions of PMC in methanol or ethanol.

  • Prepare similar dilutions of the positive control.

  • In a 96-well plate, add a specific volume of your PMC dilutions or the positive control to each well.

  • Add the DPPH solution to each well to initiate the reaction. Include a blank (solvent only) and a control (solvent with DPPH).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • Plot the percentage of scavenging activity against the concentration of PMC to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Mandatory Visualization

Signaling_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress (e.g., ox-LDL) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS induces PMC This compound (PMC) PMC->ROS scavenges Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element (ARE) HMOX1_NQO1 HMOX1, NQO1 (Antioxidant Genes) ARE->HMOX1_NQO1 activates transcription of Cellular_Protection Cellular Protection HMOX1_NQO1->Cellular_Protection leads to Nrf2_in_Nucleus Nrf2 Nrf2_in_Nucleus->ARE binds to

Caption: PMC's antioxidant signaling pathway.

Experimental_Workflow Start Start: Hypothesis Stock_Prep Prepare PMC Stock Solution (e.g., 10 mM in DMSO) Start->Stock_Prep Cell_Culture Cell Seeding & Adherence Stock_Prep->Cell_Culture Treatment Treat Cells with Varying PMC Concentrations Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Assay (e.g., MTT, Antioxidant, etc.) Incubation->Assay Data_Collection Data Collection (e.g., Absorbance Reading) Assay->Data_Collection Analysis Data Analysis & Interpretation Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General experimental workflow for PMC studies.

References

Technical Support Center: Purification of 2,2,5,7,8-Pentamethyl-6-chromanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,5,7,8-Pentamethyl-6-chromanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary purification techniques for this compound are recrystallization and distillation. For laboratory scale, recrystallization from heptane is a commonly cited method.[1] Fractional distillation under reduced pressure can also be effective, particularly for larger quantities. Column chromatography can be employed for high-purity requirements.

Q2: What is the expected melting point of pure this compound?

The literature reports the melting point of this compound to be in the range of 89-91 °C. A broad melting range can indicate the presence of impurities.

Q3: What are potential impurities in synthetically prepared this compound?

Common impurities may arise from unreacted starting materials or byproducts from the synthesis. In syntheses involving the condensation of a hydroquinone derivative with an alcohol or alkene, potential impurities could include unreacted hydroquinone, isomers, and polymeric byproducts. For instance, in the related synthesis of (all-rac)-α-tocopherol from trimethylhydroquinone and isophytol, side products are known to form.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purity analysis?

Yes, HPLC is a suitable method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and water is a good starting point for method development.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in hot heptane.

  • Possible Cause: Insufficient solvent.

    • Solution: Gradually add more hot heptane until the compound fully dissolves. Be mindful not to add a large excess, as this will reduce the final yield.

  • Possible Cause: The solvent is not hot enough.

    • Solution: Ensure the heptane is heated to its boiling point and that the dissolution flask is adequately heated.

  • Possible Cause: Presence of insoluble impurities.

    • Solution: If a small amount of solid material remains undissolved even with additional hot solvent, perform a hot gravity filtration to remove the insoluble impurities before allowing the solution to cool.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is too dilute.

    • Solution: Re-heat the solution and evaporate some of the heptane to concentrate the solution. Allow it to cool again.

  • Possible Cause: Supersaturation has not been overcome.

    • Solution: Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. Alternatively, add a seed crystal of pure this compound.

  • Possible Cause: Cooling is too rapid.

    • Solution: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.

Issue 3: The resulting crystals are colored or appear impure.

  • Possible Cause: Colored impurities are co-crystallizing with the product.

    • Solution: Before the initial crystallization, while the compound is dissolved in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities. Then, allow the filtrate to cool and crystallize.

  • Possible Cause: Incomplete removal of mother liquor.

    • Solution: After filtration, wash the crystals with a small amount of ice-cold heptane to remove any residual mother liquor containing impurities.

Column Chromatography

Issue 1: Poor separation of the desired compound from impurities.

  • Possible Cause: Incorrect mobile phase polarity.

    • Solution: Optimize the mobile phase. For this compound, a non-polar stationary phase like silica gel is appropriate. Start with a non-polar eluent such as hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A good starting point would be a hexane:ethyl acetate gradient.

  • Possible Cause: Column overloading.

    • Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude product should be about 1-5% of the weight of the stationary phase.

Issue 2: The compound is eluting too quickly or too slowly.

  • Possible Cause: Mobile phase polarity is too high or too low.

    • Solution: If the compound elutes too quickly (low retention time), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). If it elutes too slowly, increase the polarity of the mobile phase.

Experimental Protocols

Recrystallization from Heptane
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of heptane. Heat the mixture on a hot plate with stirring. Gradually add more heptane until the solid completely dissolves at the boiling point of the solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for 5-10 minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold heptane.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Flash Column Chromatography (General Procedure)
  • Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with the least polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data

Purification MethodStarting Material PuritySolvent/ConditionsFinal PurityYieldReference
DistillationCrude Product140 °C at 0.4 mbarNot SpecifiedNot Specified[1]
RecrystallizationDistilled ProductHeptaneHigh (inferred)Not Specified[1]

Note: Specific quantitative data for the purification of this compound is limited in publicly available literature. The data presented is based on available information and general laboratory practices.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude this compound Recrystallization Recrystallization (Heptane) Crude_Product->Recrystallization Distillation Vacuum Distillation Crude_Product->Distillation Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Distillation->Pure_Product Column_Chromatography->Pure_Product HPLC HPLC Analysis Pure_Product->HPLC Melting_Point Melting Point Determination Pure_Product->Melting_Point Impure_Product Impure Product Impure_Product->Recrystallization Re-purify Impure_Product->Column_Chromatography Re-purify HPLC->Pure_Product Purity > 98% HPLC->Impure_Product Purity < 98% Melting_Point->Pure_Product Sharp M.P. Melting_Point->Impure_Product Broad M.P.

Caption: Purification workflow for this compound.

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve in min. hot heptane Start->Dissolve Cool Cool Slowly Dissolve->Cool Success No_Dissolve Issue: Does not dissolve Dissolve->No_Dissolve Failure Crystals_Form Crystals Form? Cool->Crystals_Form Filter_Wash Filter and Wash Crystals_Form->Filter_Wash Yes No_Crystals Issue: No crystals form Crystals_Form->No_Crystals No Pure_Crystals Pure Crystals Filter_Wash->Pure_Crystals Add_Solvent Action: Add more hot solvent No_Dissolve->Add_Solvent Hot_Filter Action: Hot gravity filtration No_Dissolve->Hot_Filter Add_Solvent->Dissolve Hot_Filter->Dissolve Concentrate Action: Concentrate solution No_Crystals->Concentrate Scratch_Seed Action: Scratch flask / add seed crystal No_Crystals->Scratch_Seed Concentrate->Cool Scratch_Seed->Cool

Caption: Troubleshooting logic for recrystallization.

References

Technical Support Center: Synthesis of 2,2,5,7,8-Pentamethyl-6-chromanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,5,7,8-pentamethyl-6-chromanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale synthesis involves the Friedel-Crafts alkylation and cyclization of 2,3,5-trimethylhydroquinone with an allylic alcohol, such as 3-methyl-2-buten-1-ol, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane.[1]

Q2: What are the critical parameters to control during this synthesis?

A2: Key parameters include the quality and stoichiometry of the Lewis acid catalyst, reaction temperature, the purity of reactants and solvents, and the exclusion of moisture from the reaction environment.

Q3: What are the typical yields for this reaction?

A3: Yields can vary significantly based on the optimization of reaction conditions. While specific quantitative data is not extensively published, yields can range from moderate to good, with some literature procedures reporting yields around 40-60%. Optimization of catalyst concentration, temperature, and reaction time is crucial for maximizing the yield.

Q4: What are the primary side reactions to be aware of?

A4: The primary side reactions are often related to the inherent limitations of Friedel-Crafts alkylations. These can include the formation of isomers due to carbocation rearrangements, polyalkylation of the aromatic ring, and oxidation of the hydroquinone starting material or the final product.[1][2] The product itself can undergo oxidation to form various byproducts, including quinones and dimers.

Q5: How can I purify the final product?

A5: Purification is typically achieved through a combination of techniques. After quenching the reaction, an aqueous workup is performed to remove the catalyst and other water-soluble impurities. The crude product is then often subjected to column chromatography on silica gel, followed by recrystallization from a suitable solvent system, such as heptane, to obtain the pure this compound.[1]

Troubleshooting Guide

Low or No Product Yield
Symptom Possible Cause Suggested Solution
Reaction does not proceed, starting materials are recovered.Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is hygroscopic and may have been deactivated by moisture.Ensure the use of freshly opened or properly stored anhydrous aluminum chloride. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature: The activation energy for the reaction is not being met.Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature.
Insufficient Catalyst: The amount of Lewis acid is not enough to activate the reactants effectively.Increase the molar ratio of the Lewis acid to the limiting reagent. A slight excess is often required.
Low yield with the presence of multiple unidentified spots on TLC.Carbocation Rearrangements: The intermediate carbocation may be rearranging to form more stable isomers, leading to a mixture of products.While less common with the specific reactants for this synthesis, lowering the reaction temperature may help minimize rearrangements.
Polyalkylation: The product, being more activated than the starting material, undergoes further alkylation.Use a larger excess of the trimethylhydroquinone relative to the allylic alcohol to favor mono-alkylation.
Side Reactions: Oxidation of the hydroquinone starting material or the product may be occurring.Ensure the reaction is carried out under an inert atmosphere to minimize oxidation. Use degassed solvents.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Product is a dark, oily residue instead of a crystalline solid.Presence of Polymeric Byproducts: High temperatures or excessive catalyst can lead to polymerization.Moderate the reaction temperature and use the minimum effective amount of catalyst.
Incomplete Reaction: Significant amounts of starting materials remain.Increase the reaction time or slightly increase the temperature. Monitor by TLC until the starting material is consumed.
Inefficient Workup: Residual catalyst or acidic impurities can cause product degradation.Ensure thorough washing during the aqueous workup to completely remove the catalyst. Use a saturated sodium bicarbonate solution to neutralize any remaining acid.
Presence of colored impurities in the final product.Oxidation Products: The chromanol product is susceptible to oxidation, forming colored quinone-type species.Minimize exposure of the product to air and light during purification and storage. Store the final product under an inert atmosphere.
Difficulty in crystallizing the final product.Presence of Isomeric Impurities or Residual Solvent: Close-boiling isomers or trapped solvent can inhibit crystallization.Repeat column chromatography with a fine-tuned eluent system. Dry the purified product under high vacuum for an extended period to remove residual solvents.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure.[1]

Materials:

  • 2,3,5-Trimethylhydroquinone

  • 3-Methyl-2-buten-1-ol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Water

  • Magnesium Sulfate (MgSO₄)

  • Heptane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add 2,3,5-trimethylhydroquinone (1.0 equivalent) to the cooled suspension while stirring.

  • After stirring for 30 minutes at 0-5 °C, add 3-methyl-2-buten-1-ol (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of ice and water to quench the reaction.

  • Filter any precipitate that forms.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water until neutral, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization from heptane.

Data Presentation

Table 1: Illustrative Effect of Reaction Temperature on Product Yield

Temperature (°C)Reaction Time (hours)Yield (%)Observations
0 - 524~20%Slow reaction rate, incomplete conversion.
Room Temperature (~25)18~50%Moderate reaction rate, good conversion.
40 (Reflux in DCM)8~45%Faster reaction but increased formation of colored byproducts.

Note: This data is illustrative and serves to demonstrate general trends. Actual results may vary.

Table 2: Illustrative Effect of Catalyst Loading on Product Yield

AlCl₃ (equivalents)Reaction Time (hours)Yield (%)Observations
0.524<10%Inefficient catalysis, low conversion.
1.118~50%Effective catalysis, good yield.
2.018~40%Increased side reactions and potential for product degradation.

Note: This data is illustrative and serves to demonstrate general trends. Actual results may vary.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_activation Catalyst Activation cluster_alkylation Friedel-Crafts Alkylation cluster_cyclization Intramolecular Cyclization Allyl_OH 3-Methyl-2-buten-1-ol AlCl3 AlCl₃ (Lewis Acid) Allyl_OH->AlCl3 Coordination Carbocation Allylic Carbocation Intermediate AlCl3->Carbocation Formation TMHQ 2,3,5-Trimethylhydroquinone Alkylated_Intermediate Alkylated Hydroquinone Carbocation->Alkylated_Intermediate TMHQ->Alkylated_Intermediate Nucleophilic Attack Cyclization_Intermediate Oxonium Ion Intermediate Alkylated_Intermediate->Cyclization_Intermediate Ring Closure Product This compound Cyclization_Intermediate->Product Deprotonation

Caption: Proposed mechanism for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start reagent_prep Prepare Anhydrous Reactants and Solvent start->reagent_prep reaction_setup Set up Reaction Under Inert Atmosphere reagent_prep->reaction_setup cooling Cool Reaction Mixture to 0-5°C reaction_setup->cooling add_AlCl3 Add Anhydrous AlCl₃ cooling->add_AlCl3 add_TMHQ Add 2,3,5-Trimethylhydroquinone add_AlCl3->add_TMHQ add_AllylOH Dropwise Addition of 3-Methyl-2-buten-1-ol add_TMHQ->add_AllylOH react Stir Overnight at Room Temperature add_AllylOH->react quench Quench with Ice-Water react->quench workup Aqueous Workup and Extraction quench->workup dry Dry Organic Layer workup->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography evaporate->purify crystallize Recrystallize from Heptane purify->crystallize end Pure Product crystallize->end Troubleshooting_Logic start Low or No Yield check_catalyst Was the AlCl₃ anhydrous and handled under inert gas? start->check_catalyst check_temp Was the reaction temperature optimized? check_catalyst->check_temp Yes inactive_catalyst Solution: Use fresh, anhydrous AlCl₃ under inert atmosphere. check_catalyst->inactive_catalyst No check_reagents Are the starting materials pure? check_temp->check_reagents Yes temp_issue Solution: Adjust temperature. Monitor by TLC. check_temp->temp_issue No reagent_issue Solution: Purify starting materials. check_reagents->reagent_issue No multiple_spots Multiple spots on TLC? check_reagents->multiple_spots Yes polyalkylation Possible polyalkylation. multiple_spots->polyalkylation Yes rearrangement Possible carbocation rearrangement. multiple_spots->rearrangement Also Yes solve_polyalkylation Solution: Use excess hydroquinone. polyalkylation->solve_polyalkylation solve_rearrangement Solution: Lower reaction temperature. rearrangement->solve_rearrangement

References

Technical Support Center: Overcoming In Vivo Delivery Challenges of 2,2,5,7,8-Pentamethyl-6-chromanol (PMC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo delivery of 2,2,5,7,8-Pentamethyl-6-chromanol (PMC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (PMC) and why is its in vivo delivery challenging?

A1: this compound (PMC) is the antioxidant moiety of vitamin E (α-tocopherol).[1][2][3] Its therapeutic potential is being explored in various areas, including cancer research, due to its ability to modulate signaling pathways such as the androgen receptor (AR) pathway. The primary challenge in its in vivo delivery stems from its high hydrophobicity and poor aqueous solubility, which can lead to low bioavailability and inconsistent therapeutic outcomes.

Q2: What are the common formulation strategies to improve the in vivo delivery of PMC?

A2: Common strategies for formulating poorly soluble drugs like PMC aim to enhance solubility and dissolution rates. These include:

  • Co-solvents: Using a mixture of solvents like DMSO, PEG300, and Tween 80 to dissolve PMC.

  • Lipid-based formulations: Incorporating PMC into lipid-based carriers such as oils (e.g., corn oil).

  • Nanoformulations: Encapsulating PMC into nanoparticles (e.g., PLGA nanoparticles) or liposomes to improve its stability and pharmacokinetic profile.

  • Cyclodextrins: Using cyclodextrins to form inclusion complexes with PMC, thereby increasing its aqueous solubility.

Q3: How can I improve the stability of my PMC formulation?

A3: The stability of phenolic compounds like PMC can be affected by factors such as temperature, light, and pH.[4][5] For in vivo formulations, it is crucial to prepare solutions fresh. If storage is necessary, it should be for a short duration at low temperatures and protected from light. The choice of vehicle can also impact stability; for instance, encapsulation within nanoparticles or liposomes can protect the compound from degradation.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of PMC in aqueous solution during formulation preparation. PMC is highly hydrophobic and has very low aqueous solubility.1. Increase the proportion of organic co-solvents (e.g., DMSO, PEG300) in your vehicle. 2. Use sonication or gentle heating to aid dissolution. 3. Consider using a surfactant (e.g., Tween 80) to improve solubility and prevent precipitation. 4. Explore the use of solubilizing agents like cyclodextrins.
Low bioavailability observed in vivo. Poor absorption from the administration site due to low solubility and dissolution rate.1. Reduce the particle size of PMC through micronization or nanoformulation (e.g., PLGA nanoparticles, liposomes) to increase surface area and dissolution. 2. Switch to a lipid-based formulation to enhance absorption through the lymphatic pathway. 3. Optimize the vehicle composition to maintain PMC in a solubilized state in vivo.
High variability in experimental results. Inconsistent formulation preparation or instability of the formulation.1. Standardize the formulation protocol, ensuring consistent volumes, mixing times, and temperatures. 2. Prepare fresh formulations for each experiment to avoid degradation. 3. For nanoformulations, ensure consistent particle size and drug loading by characterizing each batch.
Phase separation of the formulation. Immiscibility of the components in the vehicle.1. Adjust the ratios of the different components in the vehicle. 2. Use a surfactant or emulsifier to create a stable emulsion. 3. For lipid-based formulations, ensure the drug is fully dissolved in the lipid phase before any further additions.

Quantitative Data on Delivery Systems for Poorly Soluble Drugs

Disclaimer: The following data is for illustrative purposes and is based on studies with other poorly soluble drugs, not specifically this compound. These examples are intended to provide a comparative overview of how different delivery systems can impact pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of a Poorly Soluble Drug (SS13) in Different Formulations (Oral Administration in Rats) [7]

FormulationCmax (µg/mL)Tmax (min)AUC (µg/mL*min)Bioavailability (%)
Free DrugNot ReportedNot ReportedNot ReportedNot Reported
PLGA Nanoparticles2.47 ± 0.1420227 ± 1412.67 ± 1.43
Solid Lipid Nanoparticles1.30 ± 0.1560147 ± 84.38 ± 0.39

Table 2: Pharmacokinetic Parameters of Δ⁸-THC in Different Oral Formulations in Rats [8]

FormulationTmax (h)
Translucent Liquid Nanoemulsion (26.9 nm)0.667
Reconstituted Powder Nanoemulsion (168 nm)1
Medium Chain Triglyceride (MCT) Oil Solution6

Experimental Protocols

Protocol 1: Preparation of PMC-Loaded PLGA Nanoparticles

This protocol is adapted from a method for encapsulating hydrophobic drugs like Vitamin E analogues in PLGA nanoparticles.[9][10][11]

Materials:

  • This compound (PMC)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Ethyl acetate

  • D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS) or Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Centrifuge

  • Probe sonicator or homogenizer

  • Lyophilizer

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and PMC in ethyl acetate.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v TPGS or PVA).

  • Emulsification: Add the organic phase to the aqueous phase while sonicating or homogenizing on ice to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the ethyl acetate to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat the washing step three times.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

Protocol 2: Preparation of PMC-Loaded Liposomes

This protocol is based on the thin-film hydration method for encapsulating hydrophobic compounds.[12][13][14]

Materials:

  • This compound (PMC)

  • Phospholipids (e.g., DSPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes

Methodology:

  • Lipid Film Formation: Dissolve PMC, phospholipids, and cholesterol in chloroform in a round-bottom flask.

  • Solvent Evaporation: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding PBS (pre-heated to above the lipid transition temperature) and rotating the flask. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Visualizations

Signaling Pathways

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_Dimer AR Dimer AR->AR_Dimer Dimerization AR_Dimer_Cytoplasm AR Dimer AR->AR_Dimer_Cytoplasm Dimerization HSP HSP AR_HSP->AR Dissociation ARE Androgen Response Element AR_Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription AR_Dimer_Cytoplasm->AR_Dimer

Caption: Androgen Receptor (AR) Signaling Pathway.

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Induces Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element Nrf2_n->ARE Binds Transcription Antioxidant Gene Transcription ARE->Transcription

Caption: Nrf2 Signaling Pathway.

Experimental Workflow

experimental_workflow Start Start Formulation PMC Formulation (e.g., Nanoparticles, Liposomes) Start->Formulation Characterization Physicochemical Characterization (Size, Zeta Potential, Drug Loading) Formulation->Characterization Animal_Dosing In Vivo Administration (e.g., Oral, IV) Characterization->Animal_Dosing Sample_Collection Blood/Tissue Sample Collection at Timed Intervals Animal_Dosing->Sample_Collection Analysis Quantification of PMC (e.g., LC-MS/MS) Sample_Collection->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis End End PK_Analysis->End

Caption: In Vivo Pharmacokinetic Study Workflow.

References

Preventing oxidation of 2,2,5,7,8-Pentamethyl-6-chromanol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PMC) and why is its oxidation a concern?

A1: this compound (PMC) is a potent antioxidant and a structural analog of Vitamin E (α-tocopherol). Its antioxidant properties make it a valuable compound in various research fields, including drug development.[1][2][3][4][5] Oxidation of PMC leads to the loss of its antioxidant activity and the formation of degradation products, which can compromise experimental results and the stability of formulations.

Q2: What are the main factors that contribute to the oxidation of PMC in solution?

A2: The primary factors contributing to the oxidation of PMC in solution are:

  • Presence of Oxygen: Molecular oxygen is a key driver of oxidation.

  • Exposure to Light: Particularly UV light, can induce photodegradation.[1][6]

  • Elevated Temperature: Higher temperatures accelerate the rate of oxidation.[6]

  • Type of Solvent: The polarity and protic nature of the solvent can influence stability. Protic solvents may reduce the antioxidant activity of similar chromanols.

  • Presence of Metal Ions: Metal ions can catalyze oxidation reactions.

  • pH of the Solution: Acidic or basic conditions can promote hydrolysis and degradation.

Q3: What are the common degradation products of PMC?

A3: Oxidation of PMC, similar to its analogue α-tocopherol, can lead to the formation of various degradation products, including:

  • Quinones: Such as 2-(3-hydroxy-3-methylbutyl)-3,5,6-trimethyl-1,4-benzoquinone.[6]

  • Spirodimers and Spirotrimers [6]

  • Alkoxymethyl derivatives: In the presence of alcohols.[6][7]

Q4: How can I visually detect if my PMC solution has oxidized?

A4: While a definitive assessment requires analytical techniques, a visual indication of oxidation can be a change in the color of the solution, often turning yellowish or brownish. However, significant degradation can occur before any visible changes.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of PMC potency or inconsistent experimental results. Oxidation of PMC stock or working solutions.1. Implement proper storage and handling procedures (see Q5).2. Prepare fresh solutions before each experiment.3. Use an inert atmosphere during solution preparation and storage.4. Verify the concentration and purity of your PMC solution using a stability-indicating analytical method like HPLC.
Visible color change in PMC solution. Significant oxidation has occurred.1. Discard the solution.2. Review your storage and handling procedures to identify the source of degradation.3. Prepare a fresh solution under an inert atmosphere and protect it from light.
Precipitate formation in the PMC solution. Degradation products may be less soluble. Solvent incompatibility.1. Confirm the identity of the precipitate using analytical techniques.2. If it is a degradation product, discard the solution.3. Ensure the chosen solvent is appropriate for the desired concentration of PMC and consider solubility data.[8]

Strategies for Preventing Oxidation

To minimize the oxidation of this compound in solution, a multi-faceted approach is recommended. The following table summarizes key preventative measures.

Strategy Description Key Considerations
Use of Inert Atmosphere Displace oxygen from the solvent and the headspace of the storage container with an inert gas like nitrogen or argon.This is one of the most effective methods to prevent oxidation.[9][10][11][12][13] Sparging the solvent with the inert gas before dissolving PMC and blanketing the final solution are crucial steps.
Control of Temperature Store PMC solutions at low temperatures, such as 2-8°C or -20°C. For long-term storage of stock solutions, -80°C is recommended.[14]Lower temperatures significantly slow down the rate of degradation reactions. Avoid repeated freeze-thaw cycles.[14]
Protection from Light Store solutions in amber-colored vials or wrap containers with aluminum foil to protect from light, especially UV radiation.[1][6]Photodegradation can be a significant pathway for PMC degradation.
Solvent Selection Choose aprotic and non-polar solvents when possible.Studies on the similar compound α-tocopherol show that its antioxidant activity is lower in protic solvents like ethanol and methanol compared to aprotic solvents like acetonitrile and hexane.[3]
Addition of Synergistic Antioxidants Consider the addition of other antioxidants that can regenerate PMC from its radical form.Ascorbic acid (Vitamin C) and its esters are known to regenerate α-tocopherol, a similar chromanol, from its tocopheroxyl radical.[15][16] The optimal concentration would need to be determined empirically.
pH Control Maintain the pH of aqueous solutions within a stable range, generally avoiding strongly acidic or basic conditions.The stability of similar compounds has been shown to be pH-dependent.[17]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized PMC Solution

This protocol outlines the steps for preparing a PMC solution with enhanced stability for use in experiments.

  • Solvent Preparation:

    • Choose a high-purity, aprotic solvent (e.g., acetonitrile or hexane) suitable for your experimental needs.

    • Deoxygenate the solvent by sparging with high-purity nitrogen or argon gas for at least 15-30 minutes.

  • Weighing PMC:

    • Accurately weigh the required amount of solid PMC in a clean, dry vial, preferably in an inert atmosphere glove box.

  • Dissolution:

    • Add the deoxygenated solvent to the vial containing the PMC.

    • Gently swirl or sonicate until the PMC is completely dissolved. Perform this step under a gentle stream of inert gas if not in a glove box.

  • Storage:

    • Transfer the solution to an amber glass vial with a PTFE-lined screw cap.

    • Before sealing, flush the headspace of the vial with the inert gas for 1-2 minutes.

    • Seal the vial tightly.

    • For short-term storage (up to one month), store at -20°C. For long-term storage (up to 6 months), store at -80°C.[14]

Protocol 2: Forced Degradation Study of PMC

This protocol provides a framework for intentionally degrading PMC to identify potential degradation products and to develop a stability-indicating analytical method. A target degradation of 5-20% is generally considered appropriate.[2]

  • Preparation of Stock Solution:

    • Prepare a stock solution of PMC (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and heat it in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, cool it to room temperature, and dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution in a photostability chamber to a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, dilute the sample with the mobile phase for analysis.

Protocol 3: Stability-Indicating HPLC Method for PMC

This protocol describes a general approach for developing an HPLC method to separate PMC from its degradation products.

  • Chromatographic System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[18]

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A common mobile phase combination for similar compounds is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for PMC (around 295 nm for similar chromanols). A DAD is beneficial for detecting degradation products that may have different UV spectra.[18]

  • Injection Volume: 20 µL.

  • Column Temperature: 25-30°C.

Method Development and Validation:

  • Analyze the undergraded PMC standard to determine its retention time.

  • Inject the samples from the forced degradation study to assess the separation of PMC from its degradation products.

  • Optimize the mobile phase composition and gradient to achieve adequate resolution between all peaks.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Stability of PMC in Solution under Different Storage Conditions

Note: This table presents hypothetical data based on the known stability of the structurally similar compound α-tocopherol and is intended for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Condition Solvent Temperature Atmosphere Protection from Light Hypothetical % PMC Remaining after 30 days
1Methanol25°CAirNo~60%
2Methanol25°CAirYes~75%
3Acetonitrile25°CAirYes~85%
4Acetonitrile4°CAirYes~95%
5Acetonitrile4°CNitrogenYes>99%

Visualizations

Oxidation_Prevention_Workflow cluster_prep Solution Preparation cluster_storage Storage start Start deoxygenate Deoxygenate Solvent (N2 or Ar sparging) start->deoxygenate dissolve Dissolve PMC in Deoxygenated Solvent deoxygenate->dissolve weigh Weigh PMC weigh->dissolve transfer Transfer to Amber Vial dissolve->transfer flush Flush Headspace with Inert Gas transfer->flush seal Seal Tightly flush->seal store Store at Low Temperature (-20°C or -80°C) seal->store end end store->end Use in Experiment

Caption: Workflow for preparing and storing a stabilized PMC solution.

PMC_Oxidation_Pathway PMC This compound (PMC) Radical PMC Radical PMC->Radical Oxidants (O2, Light, Heat) Products Oxidation Products (Quinones, Dimers, etc.) Radical->Products Further Oxidation Regenerated_PMC Regenerated PMC Radical->Regenerated_PMC Reduction Regenerated_PMC->Radical Re-oxidation Synergistic_Antioxidant Synergistic Antioxidant (e.g., Ascorbic Acid) Synergistic_Antioxidant->Radical

Caption: Simplified pathway of PMC oxidation and regeneration.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacities of 2,2,5,7,8-Pentamethyl-6-chromanol and Trolox

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of antioxidant research, the chromanol ring system, a core feature of vitamin E, is of significant interest. This guide provides a detailed comparison of the antioxidant capacities of two prominent chromanol derivatives: 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) and its water-soluble analogue, Trolox. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative antioxidant performance of these compounds.

Overview of the Compounds

This compound (PMC) is a lipophilic antioxidant and the core active moiety of α-tocopherol (Vitamin E). Its structure is characterized by a fully methylated chromanol ring, which is understood to enhance its antioxidant potency. PMC is recognized for its ability to scavenge free radicals and has been investigated for its potential therapeutic effects in conditions associated with oxidative stress, such as age-related macular degeneration and certain cancers.[1][2]

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble derivative of vitamin E. Its water solubility makes it a widely used standard in various antioxidant capacity assays, including the Trolox Equivalent Antioxidant Capacity (TEAC), Oxygen Radical Absorbance Capacity (ORAC), and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. This allows for the quantification and comparison of the antioxidant capacities of various substances in relation to a common benchmark.

Comparative Antioxidant Capacity

Direct quantitative comparisons of the antioxidant capacity of PMC and Trolox in standardized assays are not extensively available in the reviewed literature. However, some studies provide qualitative insights into PMC's potency. For instance, research on related chromanol structures suggests that the specific arrangement of methyl groups in PMC enhances its antioxidant capacity compared to other similar compounds. One study indicated that PMC reacts slower with DPPH radicals than some other 5-alkoxymethyl-6-chromanols, which themselves were less reactive than another analogue, suggesting a nuanced relationship between structure and activity in this particular assay.[3]

While specific TEAC, ORAC, or DPPH values for PMC are not readily found in the literature for a direct numerical comparison with Trolox, its role as the active antioxidant part of vitamin E underscores its significant free-radical scavenging capabilities.[4]

CompoundMolecular Weight ( g/mol )SolubilityKey Structural Feature
This compound (PMC) 220.31[5]Lipophilic (Soluble in DMSO, not in water)[5]Fully methylated chromanol ring
Trolox 250.29Hydrophilic (Water-soluble)Chromanol ring with a carboxylic acid group

Table 1: Physicochemical Properties of PMC and Trolox

Mechanism of Action: The Nrf2 Signaling Pathway

Recent studies have elucidated that the antioxidant effect of PMC involves the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[6][7]

Under conditions of oxidative stress, PMC's free radical scavenging activity reduces the cellular burden of reactive oxygen species (ROS). This reduction in ROS prevents the oxidation of Keap1, a protein that normally sequesters Nrf2 in the cytoplasm and targets it for degradation. With Keap1 in its reduced state, Nrf2 is able to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of several cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby bolstering the cell's endogenous antioxidant defenses.[2][8][9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMC This compound (PMC) ROS Reactive Oxygen Species (ROS) PMC->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Keap1 Keap1 (oxidized) Keap1_Nrf2->Keap1 Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates HO1_NQO1 HO-1, NQO1, etc. Transcription->HO1_NQO1 Upregulates HO1_NQO1->ROS Neutralizes

Caption: Nrf2 signaling pathway modulated by PMC.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below. These protocols are standardized to use Trolox as a reference compound, allowing for the determination of Trolox Equivalent Antioxidant Capacity.

Trolox Equivalent Antioxidant Capacity (TEAC) Assay

The TEAC assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+.

  • Preparation of ABTS•+ Radical Cation: A stock solution of 7 mM 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is prepared in water. The ABTS•+ radical is generated by reacting the ABTS stock solution with 2.45 mM potassium persulfate (final concentration) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Assay Procedure: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. An initial absorbance reading is taken. Then, a specific volume of the antioxidant solution (either the test compound or a Trolox standard) is added to the diluted ABTS•+ solution. The absorbance is recorded again after a set incubation period (e.g., 6 minutes).

  • Calculation: The percentage inhibition of absorbance is calculated and plotted against the concentration of the antioxidant or Trolox. The TEAC value is then determined by comparing the antioxidant's activity to that of the Trolox standard curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein) solution is prepared in a phosphate buffer (75 mM, pH 7.4). A peroxyl radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is also prepared in the same buffer.

  • Assay Procedure: The fluorescent probe is mixed with either the antioxidant sample or a Trolox standard in a black 96-well microplate. The plate is incubated at 37°C. The reaction is initiated by the addition of the AAPH solution.

  • Data Acquisition and Calculation: The fluorescence decay is monitored kinetically over time using a microplate reader. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from that of the sample. The ORAC value is then expressed as Trolox equivalents.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The concentration is adjusted to yield an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • Assay Procedure: The antioxidant sample or Trolox standard is added to the DPPH solution. The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Measurement and Calculation: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical. The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined. The results can also be expressed as Trolox equivalents.

Conclusion

Both this compound and Trolox are potent antioxidants derived from the core structure of vitamin E. While Trolox serves as a hydrophilic benchmark for antioxidant capacity in standardized assays, PMC's lipophilic nature and its role as the active antioxidant moiety of vitamin E highlight its physiological relevance. The antioxidant mechanism of PMC is, at least in part, mediated through the activation of the Nrf2 signaling pathway, leading to the upregulation of endogenous antioxidant enzymes. Although direct quantitative comparisons are limited, the available evidence suggests that PMC is a highly effective antioxidant. Further research with head-to-head quantitative assays would be beneficial to precisely delineate the comparative antioxidant potencies of these two important chromanol derivatives.

References

Efficacy of 2,2,5,7,8-Pentamethyl-6-chromanol in Mitigating Cellular Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 2,2,5,7,8-Pentamethyl-6-chromanol (PMC), a potent antioxidant and the core moiety of vitamin E, in various cell lines. To offer a broader context for its performance, this guide includes data on its well-characterized, water-soluble analog, Trolox. The information presented herein is curated from preclinical research to aid in the evaluation of PMC for potential therapeutic applications.

Comparative Efficacy of this compound and Trolox in Different Cell Lines

The following table summarizes the observed effects of PMC and Trolox across various cell lines, detailing the experimental conditions and key outcomes. This comparative data highlights the context-dependent efficacy of these chromanol derivatives.

CompoundCell LineStressorConcentrationKey Observed Effects
This compound (PMC) Human Retinal Pigment Epithelial (hRPE) cellsOxidized LDL (ox-LDL)1.3 µMProtected against ox-LDL-induced cytotoxicity by blocking the generation of reactive oxygen species (ROS) and subsequent nuclear translocation of Nrf2. This prevented the upregulation of downstream antioxidant response elements like HMOX1 and NQO1.[1][2][3]
Trolox HeLa (Human cervical cancer) cellsEndogenous ROS2.5–15 µMExhibited antioxidant activity by reducing basal ROS production.[4]
40–160 µMActed as a pro-oxidant, increasing ROS levels and inducing apoptosis.[4]
Trolox SH-SY5Y (Human neuroblastoma) cellsNot specified (endogenous)200 µMReduced oxidant activity and increased antioxidant capacity.[5]
Trolox Fission Yeast (Schizosaccharomyces pombe)Hydrogen Peroxide (H₂O₂)Not specifiedPrevented or reduced H₂O₂-induced toxic effects primarily through intracellular scavenging activity.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments commonly employed to assess the efficacy of antioxidant compounds like PMC.

Cell Culture and Treatment
  • Cell Lines: Human Retinal Pigment Epithelial (hRPE) cells, HeLa cells, or SH-SY5Y cells are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HeLa and SH-SY5Y, specialized media for primary hRPE cells) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in multi-well plates. After reaching a desired confluency, the cells are treated with varying concentrations of this compound or a vehicle control (like DMSO). An oxidative stressor (e.g., oxidized LDL, hydrogen peroxide, or a chemical inducer of ROS) is often added to induce cellular damage.

Cytotoxicity Assays
  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is indicative of cytotoxicity. The amount of LDH is quantified by a colorimetric assay.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The absorbance of the formazan solution is proportional to the number of viable cells.

Measurement of Reactive Oxygen Species (ROS)
  • CM-H2DCFDA Assay: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) is a cell-permeable indicator for ROS. Once inside the cell, it is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorometer or fluorescence microscope and is proportional to the intracellular ROS levels.

Western Blot Analysis
  • Purpose: To detect and quantify specific proteins involved in oxidative stress signaling pathways (e.g., Nrf2, HO-1, NQO1).

  • Procedure:

    • Cells are lysed to extract proteins.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved in oxidative stress and the experimental steps to study them can enhance understanding.

Oxidative_Stress_and_Antioxidant_Action cluster_stress Oxidative Stress cluster_antioxidant Antioxidant Intervention cluster_nrf2 Nrf2 Signaling Pathway Oxidative_Stressor Oxidative Stressor (e.g., ox-LDL, H₂O₂) ROS Increased ROS Oxidative_Stressor->ROS Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis PMC This compound (PMC) Scavenging Direct ROS Scavenging PMC->Scavenging Nrf2_Pathway_Activation Nrf2 Activation PMC->Nrf2_Pathway_Activation Modulates Scavenging->ROS ARE Antioxidant Response Element (ARE) Genes (e.g., HO-1, NQO1) Nrf2_Pathway_Activation->ARE Cell_Protection Enhanced Cellular Protection ARE->Cell_Protection Cell_Protection->Cellular_Damage Inhibits

Caption: Mechanism of action of PMC in mitigating oxidative stress.

Experimental_Workflow cluster_assays Efficacy Assessment Start Start: Cell Culture Treatment Treatment with PMC/Trolox and/or Oxidative Stressor Start->Treatment Incubation Incubation (Time-course) Treatment->Incubation Viability Cell Viability/Cytotoxicity Assay (MTT, LDH) Incubation->Viability ROS_Measurement ROS Measurement (CM-H2DCFDA) Incubation->ROS_Measurement Protein_Analysis Protein Expression Analysis (Western Blot for Nrf2, etc.) Incubation->Protein_Analysis Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis ROS_Measurement->Data_Analysis Protein_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating antioxidant efficacy.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Keap1_mod Keap1 Conformational Change Keap1_Nrf2->Keap1_mod ROS_PMC Oxidative Stress (ROS) or PMC ROS_PMC->Keap1_Nrf2 Induces Nrf2_free Nrf2 (stabilized) Keap1_mod->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Maf Maf Nrf2_Maf Nrf2-Maf Heterodimer ARE Antioxidant Response Element (ARE) Nrf2_Maf->ARE Binds to Gene_Expression Transcription of Antioxidant Genes (HO-1, NQO1, etc.) ARE->Gene_Expression Nrf2_nucMaf Nrf2_nucMaf Nrf2_nucMaf->Nrf2_Maf

Caption: The Nrf2 signaling pathway in response to oxidative stress.

References

A Comparative Guide to the In Vivo and In Vitro Effects of 2,2,5,7,8-Pentamethyl-6-chromanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,7,8-Pentamethyl-6-chromanol (PMC) is a synthetic analog of α-tocopherol (Vitamin E), retaining the chromanol ring responsible for antioxidant activity but lacking the phytyl tail. This structural modification enhances its water solubility, making it a valuable compound for both in vitro and in vivo investigations. This guide provides a comprehensive comparison of the biological effects of PMC observed in laboratory settings (in vitro) and in living organisms (in vivo), supported by experimental data and detailed protocols.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on this compound.

Table 1: Summary of In Vivo Effects
Biological Effect Model System Dosage Key Quantitative Findings Reference
Anti-tumor Activity Phase 1/2a clinical trial in men with advanced prostate cancer900-2400 mg/day (oral)5 out of 20 patients (25%) exhibited stable disease as their best response. The median progression-free survival for the cohort was 2.8 months.[1][2]
Hepatoprotective Effect Carbon tetrachloride (CCl₄)-induced liver toxicity in mice1-10 mg/kg (oral)Reduced serum levels of glutamate pyruvate transaminase (GPT) and glutamic oxaloacetic transaminase (GOT). Inhibited activities of glutathione peroxidase (GSH Px) and glutathione reductase (GSH Rd) in liver tissue. Decreased levels of glutathione and malondialdehyde in liver tissues. Ameliorated hepatocellular necrosis, ballooning degeneration, and fatty degeneration.[3]
Antiplatelet and Antithrombotic Activity Fluorescein sodium-induced microvascular thrombosis and ADP-induced acute pulmonary thrombosis in mice5-20 µg/g (intravenous)Prolonged the time to induce platelet embolism and delayed the vascular occlusion time.[3]
Table 2: Summary of In Vitro Effects
Biological Effect Cell Line/System Concentration Key Quantitative Findings Reference
Anti-cancer Activity (Androgen Receptor Antagonism) LNCaP and LAPC4 human prostate carcinoma cells~10 µMIC₅₀ of approximately 10 μM against 1 nM R1881 (a synthetic androgen) in an androgen receptor (AR) binding competition assay.[4]
Inhibition of PSA Release LNCaP human prostate carcinoma cells30 µMInhibited androgen-induced prostate-specific antigen (PSA) release by 100% and 80% in the presence of 0.05 nM and 1.0 nM R1881, respectively.[4]
Cytoprotection against Oxidative Stress Primary human retinal pigment epithelial (hRPE) cells1.3 µMSignificantly reduced ox-LDL-induced cell death from 27.9% to 17.2% at 24 hours and from 44.9% to 8.6% at 48 hours.[5]
Inhibition of Neutrophil Migration Human neutrophils4-12 µMInhibited the respiratory burst and migration of neutrophils induced by fMLP, PMA, or LTB4.[3]
Antioxidant Activity (Radical Scavenging) Cumene/acetonitrile systemNot specifiedPeroxyl radical scavenging rate constant (kinh) of 2.1 × 10⁶ M⁻¹s⁻¹.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows associated with the actions of this compound.

G cluster_0 In Vitro: Oxidative Stress in RPE Cells oxLDL Oxidized LDL ROS ROS Generation oxLDL->ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 dissociates Nrf2 Nrf2 Translocation to Nucleus Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE HMOX1_NQO1 Upregulation of HMOX1 & NQO1 ARE->HMOX1_NQO1 Cell_Damage RPE Cell Damage HMOX1_NQO1->Cell_Damage contributes to PMC_vitro This compound PMC_vitro->ROS inhibits

Caption: PMC's protective mechanism against oxidative stress in RPE cells.

G cluster_1 In Vivo: Hepatoprotective Effect Experimental Workflow Mice Mice PMC_vivo Oral Administration of This compound (1-10 mg/kg) Mice->PMC_vivo CCl4 Induction of Liver Injury (Carbon Tetrachloride) PMC_vivo->CCl4 Blood_Collection Blood Collection CCl4->Blood_Collection Liver_Harvest Liver Tissue Harvest CCl4->Liver_Harvest Serum_Analysis Serum Analysis (ALT, AST) Blood_Collection->Serum_Analysis Tissue_Analysis Liver Tissue Analysis (GSH, GSH Px, GSH Rd, MDA, Histopathology) Liver_Harvest->Tissue_Analysis Outcome Assessment of Hepatoprotective Efficacy Serum_Analysis->Outcome Tissue_Analysis->Outcome

Caption: Workflow for assessing the hepatoprotective effects of PMC in a mouse model.

Experimental Protocols

In Vitro Androgen Receptor (AR) Binding Competition Assay
  • Objective: To determine the ability of this compound to compete with a synthetic androgen for binding to the androgen receptor.

  • Cell Lines: LNCaP and LAPC4 human prostate carcinoma cells.

  • Materials:

    • This compound (PMC)

    • R1881 (methyltrienolone), a stable synthetic androgen

    • Cell culture medium and supplements

    • Buffers for cell lysis and binding assays

    • Radiolabeled R1881 (e.g., ³H-R1881)

    • Scintillation counter

  • Procedure:

    • Culture LNCaP or LAPC4 cells to the desired confluency.

    • Prepare cell lysates containing the androgen receptor.

    • In a competitive binding assay, incubate a fixed concentration of radiolabeled R1881 with the cell lysate in the presence of increasing concentrations of unlabeled PMC.

    • As a control, a parallel set of incubations is performed with unlabeled R1881 to determine non-specific binding.

    • After incubation, separate the bound from the free radioligand using a suitable method (e.g., hydroxylapatite precipitation).

    • Quantify the amount of bound radiolabeled R1881 using a scintillation counter.

    • Calculate the concentration of PMC that inhibits 50% of the specific binding of radiolabeled R1881 (IC₅₀ value).[4]

In Vivo Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model
  • Objective: To evaluate the hepatoprotective effects of this compound against chemically-induced liver injury.

  • Animal Model: Male mice (e.g., BALB/c).

  • Materials:

    • This compound (PMC)

    • Carbon tetrachloride (CCl₄)

    • Olive oil (as a vehicle for CCl₄)

    • Kits for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST)

    • Reagents for measuring glutathione (GSH), glutathione peroxidase (GSH Px), glutathione reductase (GSH Rd), and malondialdehyde (MDA) in liver tissue.

  • Procedure:

    • Acclimatize mice to laboratory conditions.

    • Divide mice into several groups: a control group, a CCl₄-only group, and PMC pre-treatment groups at different doses (e.g., 1, 5, 10 mg/kg).

    • Administer PMC orally to the treatment groups for a specified period (e.g., daily for 7 days). The control and CCl₄-only groups receive the vehicle.

    • On the last day of pre-treatment, induce liver injury in the CCl₄ and PMC groups by administering a single intraperitoneal injection of CCl₄ dissolved in olive oil. The control group receives only olive oil.

    • After a specific time (e.g., 24 hours) post-CCl₄ administration, collect blood samples via cardiac puncture for serum separation.

    • Euthanize the mice and harvest the livers.

    • Measure serum ALT and AST levels to assess liver damage.

    • Prepare liver homogenates to measure levels of GSH, GSH Px, GSH Rd, and MDA as markers of oxidative stress.

    • Perform histopathological examination of liver sections to assess the extent of necrosis and other cellular damage.[3][7]

In Vitro Cell Viability Assay (MTT Assay)
  • Objective: To assess the effect of this compound on the viability of prostate cancer cells.

  • Cell Line: LNCaP human prostate carcinoma cells.

  • Materials:

    • This compound (PMC)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed LNCaP cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of PMC for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.[8]

Conclusion

The compiled data demonstrate that this compound exhibits a range of biological activities both in vivo and in vitro. Its antioxidant and anti-androgenic properties are evident across different experimental models. In vitro studies provide valuable insights into the molecular mechanisms of action, such as the modulation of the Nrf2 signaling pathway and direct competition for the androgen receptor. In vivo studies in animal models and a human clinical trial provide crucial information on its potential therapeutic applications, particularly in the contexts of cancer and liver disease. This guide serves as a valuable resource for researchers and professionals in the field, facilitating a deeper understanding of the multifaceted effects of this promising compound and informing the design of future studies.

References

Comparative Efficacy of 2,2,5,7,8-Pentamethyl-6-chromanol in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant performance of 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) against its parent compound, α-tocopherol, and other relevant antioxidants. The experimental data is supported by detailed methodologies to ensure the reproducibility of the findings.

This compound, a synthetic analog of α-tocopherol (a form of Vitamin E), has demonstrated notable antioxidant properties in various in vitro studies. Its structural modifications are designed to enhance its efficacy in specific experimental models. This guide synthesizes available data to offer a clear comparison of its performance.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of PMC has been evaluated against other compounds in standard assays. The following tables summarize the key quantitative findings from comparative studies.

CompoundAssayIC50 Value (µM)Relative Potency
This compound (PMC) Inhibition of Iron-Induced Lipid Peroxidation0.21 ± 0.05More potent than α-tocopherol and other classical antioxidants.[1]
α-Tocopherol Inhibition of Iron-Induced Lipid PeroxidationNot specifiedLess potent than PMC.
CompoundAssayConcentration for 0.20 Absorbance Decrease (µM)Relative Potency
This compound (PMC) DPPH Radical Scavenging12.1 ± 3.6Comparable in potency to α-tocopherol, butylated hydroxytoluene (BHT), and Trolox.[1]
α-Tocopherol DPPH Radical ScavengingNot specifiedComparable in potency to PMC.
Butylated Hydroxytoluene (BHT) DPPH Radical ScavengingNot specifiedComparable in potency to PMC.
Trolox DPPH Radical ScavengingNot specifiedComparable in potency to PMC.

Experimental Protocols

To ensure the reproducibility of the cited experiments, detailed methodologies for the key assays are provided below.

Inhibition of Iron-Induced Lipid Peroxidation in Rat Brain Homogenates

This assay assesses the ability of a compound to prevent the oxidation of lipids initiated by iron.

Materials:

  • Rat brain homogenate

  • Test compounds (PMC, α-tocopherol, etc.) dissolved in a suitable solvent

  • Iron source (e.g., FeCl2)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Phosphate buffer

Procedure:

  • Prepare rat brain homogenates in phosphate buffer.

  • Pre-incubate the homogenates with various concentrations of the test compounds.

  • Initiate lipid peroxidation by adding the iron source.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding TCA.

  • Add TBA and heat the mixture to allow the formation of thiobarbituric acid reactive substances (TBARS).

  • Measure the absorbance of the resulting colored product at 532 nm.

  • Calculate the percentage inhibition of lipid peroxidation for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the antioxidant required to inhibit lipid peroxidation by 50%.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to scavenge the stable free radical DPPH.

Materials:

  • DPPH solution in methanol or ethanol

  • Test compounds (PMC, α-tocopherol, etc.) dissolved in a suitable solvent

  • Methanol or ethanol

Procedure:

  • Prepare a working solution of DPPH with a specific absorbance at 517 nm.

  • Add various concentrations of the test compounds to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the decrease in absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the concentration of the test compound that causes a specific decrease in absorbance or the IC50 value.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Indirect Antioxidant Effect via Modulation of the Nrf2 Signaling Pathway

Under conditions of oxidative stress, the transcription factor Nrf2 typically translocates to the nucleus to initiate the expression of antioxidant response element (ARE)-driven genes, which encode for protective enzymes. However, in a model of oxidized low-density lipoprotein (ox-LDL)-induced cytotoxicity in human retinal pigment epithelial cells, PMC was found to prevent the nuclear translocation of Nrf2.[2][3] This suggests that PMC exerts a potent direct antioxidant effect, mitigating the initial oxidative stress to a degree where the cellular antioxidant response mediated by Nrf2 is not triggered.

Nrf2_Pathway_PMC Simplified workflow of PMC's indirect effect on the Nrf2 pathway. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Oxidative_Stress Oxidative Stress (e.g., ox-LDL) Oxidative_Stress->Keap1_Nrf2 Induces Dissociation PMC This compound (PMC) PMC->Oxidative_Stress Inhibits ROS_Scavenging Direct ROS Scavenging

Caption: PMC's indirect modulation of the Nrf2 signaling pathway.

Experimental Workflow: Assessing Nrf2 Nuclear Translocation

The following workflow outlines the key steps to investigate the effect of PMC on Nrf2 nuclear translocation in a cell-based assay.

Nrf2_Translocation_Workflow Workflow for Nrf2 nuclear translocation immunofluorescence assay. start Start: Culture ARPE-19 cells treatment Treat cells with: - Control (untreated) - ox-LDL (200 µg/mL) - ox-LDL + PMC (1.3 µM) - PMC alone start->treatment incubation Incubate for 24 hours treatment->incubation fixation Fix cells with 4% paraformaldehyde incubation->fixation permeabilization Permeabilize cells with 0.1% Triton X-100 fixation->permeabilization blocking Block with 5% BSA permeabilization->blocking primary_ab Incubate with primary antibody against Nrf2 blocking->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibody primary_ab->secondary_ab dapi Counterstain nuclei with DAPI secondary_ab->dapi imaging Image cells using confocal microscopy dapi->imaging analysis Quantify Nrf2 nuclear colocalization (e.g., using Manders' coefficient) imaging->analysis end End: Compare Nrf2 translocation across treatment groups analysis->end

Caption: Immunofluorescence workflow to assess Nrf2 translocation.

References

2,2,5,7,8-Pentamethyl-6-chromanol: A Comparative Guide for its Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) as a reference standard against other common antioxidant standards. The information presented herein is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their analytical and developmental needs.

Performance Comparison

This compound is a synthetic analog of α-tocopherol (Vitamin E) and serves as a potent antioxidant.[1][2] Its utility as a reference standard is underscored by its high purity and stability. In comparative studies, PMC has demonstrated superior antioxidant activity in certain assays compared to other well-known standards. For instance, in preventing cumene hydroperoxide-induced hepatocyte lipid peroxidation, the order of effectiveness was found to be 2,2,5,7,8-pentamethyl-6-hydroxychromane (PMC) > troglitazone > Trolox C > alpha-tocopherol > gamma-tocopherol > delta-tocopherol.[3]

Below is a comparative summary of key performance characteristics of PMC and other widely used antioxidant reference standards.

ParameterThis compound (PMC)TroloxAscorbic Acid (Vitamin C)Gallic Acid
Molar Mass ( g/mol ) 220.31[4]250.29[5]176.12170.12
Solubility Soluble in DMSO, not in water.[2]Water-soluble.[6]Highly soluble in water.Soluble in water, ethanol, and acetone.
Typical Purity >97%[4]≥97%≥99%≥97.5%
Storage Conditions Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[2]2-8°CRoom temperatureRoom temperature

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline protocols for key experiments related to the evaluation of this compound as a reference standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for assessing the purity of PMC.

Objective: To determine the purity of a this compound sample and to identify any impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard of known purity

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol, acetonitrile, and water. A common starting point for vitamin E analogs is a ratio of 80:15:5 (v/v/v). The exact ratio may need to be optimized for best separation.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the PMC reference standard in the mobile phase to prepare a stock solution of approximately 1 mg/mL. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the PMC sample to be tested in the mobile phase to a concentration within the range of the calibration curve (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Methanol:Acetonitrile:Water (optimized ratio)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 292 nm

    • Column Temperature: 30°C

  • Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Then, inject the sample solution.

  • Calculation of Purity: Determine the concentration of PMC in the sample solution from the calibration curve. The purity is calculated as: Purity (%) = (Concentration from calibration curve / Theoretical concentration) x 100

Stability Indicating Method

This protocol outlines a stability study for PMC under various stress conditions.

Objective: To evaluate the stability of this compound under different environmental conditions and to establish a re-test period.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the PMC reference standard in its solid form, stored in appropriate containers.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Testing Schedule:

    • Initial: Test the sample at the beginning of the study (time 0).

    • Long-term: Test at 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Test at 1, 3, and 6 months.

    • Photostability: Test after the exposure period.

  • Analytical Method: Use the validated HPLC purity method described above to assess the potency of PMC at each time point. The appearance of the sample should also be visually inspected for any changes in color or physical state.

  • Data Analysis: Plot the purity of PMC against time for each storage condition. Determine the degradation rate and calculate the shelf life based on the time it takes for the purity to decrease to a specified limit (e.g., 95%).

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through various signaling pathways. Its antioxidant properties are linked to the modulation of the Nrf2-ARE pathway, while its anti-cancer effects in prostate cancer are mediated through the Androgen Receptor signaling pathway.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation PMC This compound (PMC) PMC->AR Antagonizes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates

Caption: Androgen Receptor (AR) Signaling Pathway and PMC Antagonism.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates PMC This compound (PMC) PMC->Oxidative_Stress Scavenges Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Keap1->Nrf2 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates

References

Safety Operating Guide

Safe Disposal of 2,2,5,7,8-Pentamethyl-6-chromanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe and compliant disposal of 2,2,5,7,8-Pentamethyl-6-chromanol.

Hazard Profile

This compound is classified with the following hazards:

  • Skin irritation (Category 2)

  • Serious eye irritation (Category 2A)

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)

Adherence to proper personal protective equipment (PPE) protocols, including gloves, eye protection, and respiratory protection, is mandatory during handling and disposal.[1]

Core Disposal Principle

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility. This ensures that the chemical is managed in a manner that is safe for both human health and the environment.

Step-by-Step Disposal Protocol

  • Do Not Dispose in General Waste or Drains: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain. This is to prevent environmental contamination.

  • Maintain Original Container: Whenever possible, the chemical should be kept in its original container. This ensures proper labeling and identification of the waste.

  • Avoid Mixing with Other Waste: Do not mix this compound with other chemical waste unless specifically instructed to do so by a qualified waste disposal professional.

  • Handle Contaminated Containers as Hazardous Waste: Any containers that have held this compound, even if they appear empty, should be treated as hazardous waste and disposed of in the same manner as the chemical itself.

  • Arrange for Professional Waste Collection: Contact your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection and disposal of the this compound.

  • Follow Local and National Regulations: All waste disposal activities must be conducted in strict accordance with all applicable local, state, and national regulations.

Quantitative Data Summary

There is no specific quantitative data, such as concentration limits for various disposal methods, available in the provided safety data sheets. The guiding principle is that all quantities of this compound waste must be handled by a licensed disposal facility.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal is_empty Is the container empty? start->is_empty yes_empty Treat empty container as hazardous waste is_empty->yes_empty Yes no_empty Keep in original, labeled container is_empty->no_empty No no_mix Do not mix with other waste yes_empty->no_mix no_empty->no_mix contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company no_mix->contact_ehs follow_regs Follow all local and national disposal regulations contact_ehs->follow_regs end_disposal End: Proper Disposal follow_regs->end_disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,5,7,8-Pentamethyl-6-chromanol
Reactant of Route 2
Reactant of Route 2
2,2,5,7,8-Pentamethyl-6-chromanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.